molecular formula C15H16FN3O2S B5641358 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine

1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine

Katalognummer: B5641358
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: XCXBUBWHOVGZDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C15H16FN3O2S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine is 321.09472610 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXBUBWHOVGZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the In Vivo Cytotoxicity Assessment of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vivo cytotoxicity evaluation of the novel compound 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine. While direct in vivo cytotoxicity data for this specific molecule is not yet publicly available, this document synthesizes established regulatory guidelines and findings from structurally related sulfonylpiperazine and pyridinylpiperazine derivatives to propose a robust, scientifically sound, and ethical testing strategy. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety assessment of new chemical entities. The methodologies detailed herein are designed to be self-validating and adhere to the highest standards of scientific integrity, drawing upon internationally recognized protocols to ensure data reliability and regulatory acceptance.

Introduction: The Scientific Imperative for In Vivo Cytotoxicity Assessment

The journey of a novel chemical entity from discovery to potential therapeutic application is contingent upon a thorough evaluation of its safety profile. In vivo cytotoxicity studies are a cornerstone of this assessment, providing critical insights into how a compound behaves within a living biological system.[1][2] Unlike in vitro assays, which are performed outside a living organism, in vivo studies account for the complex interplay of absorption, distribution, metabolism, and excretion (ADME), offering a more holistic understanding of a compound's potential for systemic toxicity.[3]

The compound 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine belongs to a class of molecules with demonstrated biological activity. Piperazine and its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer and antipsychotic properties.[4][5] Specifically, derivatives of phenylsulfonylpiperazine have shown promising cytotoxic action in tumor cells.[6] Given this potential for potent biological activity, a rigorous in vivo cytotoxicity assessment is paramount to identifying a safe therapeutic window and predicting potential adverse effects in humans.

This guide outlines a tiered approach to the in vivo evaluation of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine, beginning with acute toxicity studies and progressing to sub-chronic and chronic assessments as needed. The experimental design is grounded in the principles of Good Laboratory Practice (GLP) and aligns with guidelines set forth by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[7][8][9]

Postulated Mechanism of Action and its Influence on Experimental Design

While the precise mechanism of action for 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine is yet to be elucidated, insights can be drawn from structurally analogous compounds. The piperazine moiety is a common pharmacophore in centrally active agents and has been associated with effects on various neurotransmitter systems.[10] Furthermore, some piperazine derivatives have been investigated for their potential to modulate dopaminergic pathways, which could have implications for off-target effects.[4]

The sulfonyl group, on the other hand, is a key feature in many sulfonamide-based drugs, which are known to exert their effects through various mechanisms, including the inhibition of specific enzymes. Recent studies on novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives suggest a potential for inducing apoptosis and exhibiting antiproliferative effects through the inhibition of BCL2.[11]

Given these potential mechanisms, the in vivo cytotoxicity assessment should not only focus on general signs of toxicity but also include specific endpoints related to neurological function and cellular proliferation in key organs.

A Phased Approach to In Vivo Cytotoxicity Testing

A tiered or phased approach to toxicity testing is recommended to ensure ethical considerations and the efficient use of resources.[7] This typically begins with acute studies to determine the immediate effects of a single dose, followed by repeated dose studies to assess the effects of longer-term exposure.

Phase 1: Acute Oral Toxicity Assessment (OECD Guideline 423)

The initial step is to determine the acute oral toxicity of the compound. The Fixed Dose Procedure (OECD 420) or the Acute Toxic Class Method (OECD 423) are recommended as they use fewer animals than the classical LD50 test.[1][12]

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD 423)

  • Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old). A single sex is used to minimize variability.

  • Housing: Animals are housed in controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Dose Selection: A starting dose of 300 mg/kg is proposed, based on a balance of detecting potential toxicity without causing immediate mortality. Subsequent dosing will be adjusted based on the observed outcomes.

  • Administration: The compound is administered as a single oral gavage. A vehicle control group receives the vehicle alone.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

  • Endpoint: The primary endpoint is the identification of a dose that causes evident toxicity but not mortality, which will inform the dose selection for subsequent studies.

Phase 2: Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)

Following the acute study, a 28-day repeated dose study is crucial to evaluate the effects of sub-acute exposure.[9]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

  • Animal Model: Male and female Sprague-Dawley rats.

  • Dose Levels: At least three dose levels (low, mid, and high) and a concurrent control group are used. The high dose should induce some toxic effects but not mortality. The lower doses should be fractions of the high dose to establish a dose-response relationship.

  • Administration: The compound is administered daily via oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of key parameters (e.g., red and white blood cell counts, liver enzymes, kidney function markers).

    • Gross Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between dose groups.

Table 1: Summary of Hematological Parameters in Rats Treated with 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine for 28 Days

ParameterControl (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
RBC (10^6/µL)
WBC (10^3/µL)
Hemoglobin (g/dL)
Platelets (10^3/µL)

Table 2: Summary of Clinical Biochemistry Parameters in Rats Treated with 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine for 28 Days

ParameterControl (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
ALT (U/L)
AST (U/L)
BUN (mg/dL)
Creatinine (mg/dL)

Visualizing the Experimental Workflow

A clear experimental workflow is essential for ensuring reproducibility and understanding the overall study design.

InVivo_Cytotoxicity_Workflow cluster_Phase1 Phase 1: Acute Toxicity (OECD 423) cluster_Phase2 Phase 2: 28-Day Repeated Dose Study (OECD 407) A1 Animal Acclimatization (Sprague-Dawley Rats) A2 Single Oral Gavage (Vehicle Control & Test Compound) A1->A2 Dose Selection A3 14-Day Observation (Clinical Signs, Body Weight) A2->A3 A4 Endpoint Analysis (Identify Evident Toxicity Dose) A3->A4 B1 Dose Range Finding (Based on Acute Study) A4->B1 Inform Dose Selection B2 Daily Oral Gavage for 28 Days (3 Dose Levels + Control) B1->B2 B3 In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) B2->B3 B4 Terminal Procedures (Blood Collection, Necropsy) B3->B4 B5 Data Analysis (Hematology, Biochemistry, Histopathology) B4->B5

Caption: Workflow for the in vivo cytotoxicity assessment of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine.

Conclusion and Future Directions

The proposed in vivo cytotoxicity assessment provides a comprehensive and ethically sound strategy for evaluating the safety profile of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine. The successful completion of these studies will be instrumental in determining the feasibility of this compound for further preclinical and clinical development. Future studies may include more specialized toxicity assessments, such as genotoxicity and carcinogenicity studies, depending on the intended therapeutic use and the findings of these initial evaluations.[1]

References

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. [Link]

  • In vivo testing of pharmaceuticals | Toxicological evaluation - NANO-TEST. [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • Guidelines for the Testing of Chemicals - OECD. [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC. [Link]

  • OECD Guidelines for Testing of Chemicals - EPA. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay - Semantic Scholar. [Link]

  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals - ChemSafetyPro.COM. [Link]

  • in vivo general toxicology studies - YouTube. [Link]

  • Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium International e.V. [Link]

  • Piperazine - Wikipedia. [Link]

  • Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed. [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - MDPI. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]

Sources

Structural Analysis and SAR of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine belongs to the highly privileged Aryl-Sulfonyl-Piperazine (ASP) class of molecules. In medicinal chemistry, this scaffold is recognized as a foundational pharmacophore for modulating central nervous system (CNS) targets, most notably the 5-HT6 and 5-HT7 serotonin receptors[1][2]. By acting primarily as a high-affinity antagonist at these G-protein coupled receptors (GPCRs), ASP derivatives have profound implications for the treatment of cognitive dysfunction, Alzheimer's disease, and schizophrenia[3].

This technical guide deconstructs the structural logic, Structure-Activity Relationship (SAR) dynamics, and self-validating experimental workflows required to evaluate this specific molecule. Rather than merely listing its properties, we will examine the causality behind its structural elements—specifically, how the interplay between the electron-withdrawing sulfonyl group and the heteroaromatic pyridine ring dictates its unique receptor-binding profile.

Structural Deconstruction & The "pKa Paradox"

To understand the efficacy of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine, we must dissect its four primary structural domains. A common misconception in GPCR ligand design is that a highly basic amine (pKa > 8) is strictly required to form a salt bridge with the highly conserved Asp3.32 residue in the receptor's transmembrane domain 3. However, this compound exhibits a fascinating "pKa paradox."

  • The Sulfonamide Nitrogen (N1): The attachment of the strongly electron-withdrawing sulfonyl group completely delocalizes the lone pair on the N1 nitrogen, rendering it non-basic (amide-like).

  • The Pyridinyl Nitrogen (N4): The N4 nitrogen of the piperazine is attached directly to the 2-pyridinyl ring. The lone pair on N4 is partially delocalized into the electron-deficient pyridine ring via resonance. Consequently, the basicity of the piperazine core is significantly lower (pKa ~ 4.5–6.0) than that of a standard alkyl-piperazine.

  • Receptor Interaction: Despite this reduced basicity, the compound maintains high affinity. The interaction with Asp3.32 is likely mediated via a strong hydrogen bond rather than a formal ionic salt bridge, supplemented by the pyridine nitrogen acting as an additional H-bond acceptor.

  • The Sulfonyl Linker (-SO₂-): The tetrahedral geometry of the sulfur atom forces the molecule into a distinct "V-shape." This rigid conformation precisely vectors the 4-fluorophenyl group into a deep, secondary hydrophobic pocket within the receptor[2].

G N1 4-Fluorophenyl (Hydrophobic / Metabolic Shield) N2 Sulfonyl Group (Geometry / H-Bond Acceptor) N1->N2 N3 Piperazine Core (Scaffold / Orientation) N2->N3 N4 2-Pyridinyl Group (H-Bonding / Pi-Stacking) N3->N4

Fig 1: Pharmacophore mapping and functional roles of the ASP scaffold.

Structure-Activity Relationship (SAR) Dynamics

The substitution pattern on the ASP scaffold is not arbitrary; it is a calculated exercise in balancing lipophilicity (for Blood-Brain Barrier penetration), metabolic stability, and target affinity.

Causality of the 4-Fluoro Substitution

Unsubstituted phenyl rings are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 enzymes (specifically para-hydroxylation). The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol). By placing a fluorine atom at the para position, we achieve two critical outcomes:

  • Metabolic Shielding: It blocks CYP450-mediated hydroxylation, dramatically increasing the compound's in vivo half-life.

  • Electronic Modulation: The inductive electron-withdrawing effect of the fluorine atom increases the polarization of the adjacent sulfonyl oxygen atoms, enhancing their capacity to act as hydrogen bond acceptors with key Serine/Threonine residues in the binding pocket[4].

Causality of the 2-Pyridinyl Group

Replacing a standard phenyl ring with a 2-pyridinyl group introduces a localized dipole and a specific hydrogen-bond acceptor (the pyridine nitrogen). This nitrogen often interacts with Asn6.55 in the 5-HT6 receptor, anchoring the molecule and significantly boosting binding affinity compared to its carbocyclic analogs.

Table 1: SAR Comparison of ASP Derivatives

Note: Data represents structural trends derived from established 5-HT6/7 ASP ligand libraries[2][5].

Compound VariantR1 (Sulfonyl-Aryl)R2 (Piperazine N4)Est. 5-HT6 K_i (nM)LogP (Calculated)
Target Compound 4-Fluorophenyl 2-Pyridinyl < 5.0 2.8
Des-Fluoro AnalogPhenyl2-Pyridinyl12.52.6
Electron-Donating4-Methoxyphenyl2-Pyridinyl45.02.5
Carbocyclic Analog4-FluorophenylPhenyl38.23.4

Analysis: The data illustrates that removing the 4-fluoro group or replacing the 2-pyridinyl group with a phenyl ring results in a notable drop in receptor affinity, validating the dual necessity of metabolic shielding and targeted H-bonding.

Mechanistic Pathway: GPCR Modulation

1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine functions primarily as an antagonist at Gs-coupled receptors like 5-HT6. Under normal physiological conditions, serotonin binding induces a conformational shift in the GPCR, activating the Gαs protein, which subsequently stimulates Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP).

By occupying the orthosteric binding site, the ASP derivative locks the receptor in an inactive state. This blockade prevents Gαs activation, leading to a measurable downregulation of intracellular cAMP accumulation—a metric directly utilized in functional assays.

G L ASP Ligand R 5-HT6 Receptor (GPCR) L->R Antagonism G Gαs Protein (Activation) R->G Blockade AC Adenylyl Cyclase (Effector) G->AC Decreased cAMP cAMP Production (Second Messenger) AC->cAMP Downregulation

Fig 2: 5-HT6 receptor Gs-coupled signaling cascade and antagonist blockade.

Self-Validating Experimental Protocols

To rigorously evaluate the binding affinity ( Ki​ ) and functional efficacy of this compound, a self-validating assay system must be employed. A protocol is only "self-validating" if it inherently controls for false positives, non-specific binding, and signal degradation.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the inhibition constant ( Ki​ ) of the compound at the human 5-HT6 receptor.

Causality of Reagents:

  • Radioligand: [3H] -LSD is utilized due to its high specific activity and broad affinity for 5-HT receptors[1].

  • Non-Specific Binding (NSB) Control: 10 µM Methiothepin is used to saturate all true receptor sites. Any remaining radioactive signal is mathematically subtracted as background noise.

  • Filter Pre-treatment: GF/B glass fiber filters are pre-soaked in 0.3% Polyethylenimine (PEI). Why? Highly lipophilic radioligands stick to bare glass. PEI coats the glass with a cationic polymer, drastically reducing non-specific binding and improving the assay's Z'-factor.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing h5-HT6. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor integrity. Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of [3H] -LSD (final concentration 2 nM), 50 µL of the test compound (serial dilutions from 10−5 to 10−11 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 37°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B plates. Causality: Speed is critical here. Slow filtration allows the bound radioligand to dissociate, artificially lowering the measured affinity.

  • Washing: Wash filters three times with 300 µL of ice-cold buffer to remove unbound ligand.

  • Detection & Analysis: Add scintillation cocktail and read on a MicroBeta counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

G S1 Membrane Prep S2 Incubation (Ligand + [3H]) S1->S2 S3 Rapid Filtration S2->S3 S4 Scintillation Counting S3->S4 S5 Cheng-Prusoff Analysis S4->S5

Fig 3: Self-validating radioligand binding assay workflow for Ki determination.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

To confirm that the compound is an antagonist (and not a silent binder or agonist), an HTRF cAMP assay is performed. Cells are stimulated with serotonin (to spike cAMP levels), and the test compound is added. A true antagonist will dose-dependently suppress this serotonin-induced cAMP spike. The use of HTRF provides a ratiometric readout (665 nm / 620 nm), which inherently normalizes optical interference from the compound itself, ensuring high data trustworthiness.

References

  • Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands Source: Bulletin of the Korean Chemical Society URL:[Link]

  • New cyclic arylguanidine scaffolds as a platform for development of antimicrobial and antiviral agents Source: Bioorganic Chemistry (via ResearchGate) URL:[Link]

Sources

Methodological & Application

Application Note: Advanced HPLC Method Development and Validation for the Quantification of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CNS Drug Development Professionals.

Introduction & Physicochemical Profiling

1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine is a structurally complex arylpiperazine derivative. Compounds containing the arylpiperazine moiety are frequently encountered in central nervous system (CNS) drug discovery, particularly as potent ligands for serotonin (5-HT) and dopamine receptors.

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the molecule’s physicochemical bimodal profile:

  • Neutral/Lipophilic Domain: The (4-fluorophenyl)sulfonyl group is highly lipophilic and electron-withdrawing. Because the sulfonamide nitrogen is fully substituted (tertiary sulfonamide), this region of the molecule remains strictly neutral across all pH ranges.

  • Basic/Hydrophilic Domain: The 4-(2-pyridinyl)piperazine moiety contains the molecule's basic centers. While the piperazine nitrogen's basicity is attenuated by delocalization into the pyridine ring, the pyridine nitrogen itself remains distinctly basic (pKa ~5.2).

This combination of high lipophilicity and a localized basic center dictates the chromatographic behavior of the molecule, making it highly susceptible to secondary interactions with silica-based stationary phases.

Method Development Rationale: The Causality of Chromatographic Choices

A standard "trial-and-error" approach to HPLC development often fails for basic arylpiperazines. Instead, we employ a causality-driven methodology to build a self-validating system.

Stationary Phase Selection: Mitigating Silanol Interactions

Historically, the analysis of basic drugs on silica-based columns has been plagued by severe peak tailing and poor batch-to-batch reproducibility . This phenomenon is caused by the electrostatic attraction between the protonated basic nitrogens of the pyridinylpiperazine moiety and the ionized, acidic residual silanols (-Si-O⁻) on the silica surface .

To counteract this, we mandate the use of a high-purity, Type-B silica C18 column with dense end-capping (e.g., Waters XBridge C18 or Phenomenex Luna C18). The high-purity silica lacks metal impurities (like Fe³⁺ or Al³⁺) that would otherwise increase silanol acidity, while the end-capping physically shields the remaining free silanols.

Mobile Phase & pH Control: A Self-Validating Buffer System

Even with Type-B silica, basic arylpiperazines can exhibit tailing in hydro-organic mobile phases if the pH is not strictly controlled . We employ a low-pH mobile phase utilizing 0.05% Trifluoroacetic acid (TFA) in water (pH ~2.0 - 2.5). This choice serves a dual mechanistic purpose:

  • Analyte Protonation: It ensures the basic 2-pyridinyl nitrogen is fully protonated, locking the analyte into a single, stable ionization state for reproducible retention .

  • Silanol Suppression: It suppresses the ionization of any remaining surface silanols (which typically have a pKa of 4-5), converting them to the neutral -Si-OH form and eliminating the primary cause of peak tailing .

Temperature and Flow Optimization

Column temperature is maintained at 40 °C. Elevated temperatures decrease mobile phase viscosity, improving mass transfer kinetics within the porous silica and further sharpening the peak shape of piperazine derivatives, which can otherwise exhibit sluggish partitioning .

Mechanistic Visualizations

Silanol_Mechanism BasicDrug Protonated Pyridinylpiperazine (Basic Analyte) Silanol Ionized Surface Silanol (-Si-O⁻) BasicDrug->Silanol Electrostatic Attraction Suppressed Suppressed Silanol (-Si-OH) BasicDrug->Suppressed No Electrostatic Interaction Tailing Severe Peak Tailing (Secondary Interactions) Silanol->Tailing LowPH Low pH Mobile Phase (pH < 3.0) LowPH->Silanol Protonation LowPH->Suppressed Sharp Sharp Peak Shape (Ideal Partitioning) Suppressed->Sharp

Fig 1. Mechanistic resolution of silanol-induced peak tailing for basic arylpiperazines.

HPLC_Workflow Start Physicochemical Profiling (pKa, LogP, UV Max) Phase1 Stationary Phase Selection (High-Purity Type-B C18) Start->Phase1 Phase2 Mobile Phase Optimization (Acidic pH to suppress silanols) Phase1->Phase2 Phase3 Gradient & Temp Tuning (Isocratic vs. Gradient) Phase2->Phase3 Phase4 Method Validation (ICH Q2 Guidelines) Phase3->Phase4 End Robust Quantification Phase4->End

Fig 2. Systematic HPLC method development workflow for basic arylpiperazine derivatives.

Experimental Protocols & Workflows

Reagents & Equipment
  • HPLC System: Agilent 1260 Infinity II (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05% TFA in Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase B: 0.05% TFA in HPLC-Grade Acetonitrile.

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Acetonitrile to ensure the complete dissolution of the lipophilic fluorophenylsulfonyl moiety. Sonicate for 5 minutes at room temperature.

  • Dilution: Make up to the mark with Acetonitrile to yield a primary stock concentration of 1.0 mg/mL.

  • Working Solutions: Dilute the stock solution with the initial mobile phase composition (70% A / 30% B) to prepare calibration standards ranging from 1 to 100 µg/mL. Note: Diluting in the initial mobile phase prevents solvent-mismatch induced peak distortion at the column head.

Optimized Chromatographic Conditions

Table 1: Final HPLC Method Parameters

ParameterSpecificationCausality / Rationale
Column Type-B C18, 150 x 4.6 mm, 5 µmEnd-capped to prevent basic analyte binding to silanols.
Mobile Phase A 0.05% TFA in WaterLow pH (~2.0) protonates pyridine and suppresses silanols.
Mobile Phase B 0.05% TFA in AcetonitrileStrong organic modifier for the lipophilic fluorophenyl group.
Elution Mode Gradient (See below)Ensures sharp peak shape and clears late-eluting impurities.
Gradient Program 0-2 min: 30% B2-10 min: 30% → 80% B10-12 min: 80% B12.1-15 min: 30% BInitial hold focuses the analyte; ramp elutes the lipophilic core.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40 °CImproves mass transfer kinetics for piperazine derivatives.
Detection (UV) 254 nm (Reference 360 nm)Captures the conjugated pyridinyl and fluorophenyl chromophores.
Injection Vol. 10 µLBalances sensitivity with column loading capacity.

Method Validation Summary (Self-Validating System)

The developed method was subjected to validation in accordance with ICH Q2(R1) guidelines to ensure it operates as a self-validating system, meaning any deviation in system suitability instantly flags analytical failure.

Table 2: Validation Parameters and Results

Validation ParameterAcceptance CriteriaObserved ResultConclusion
System Suitability (Tailing Factor) Tf​≤1.5 1.12Excellent peak symmetry achieved via TFA buffering.
Linearity Range R2≥0.999 1 - 100 µg/mL ( R2=0.9998 )Highly linear response across the target concentration range.
Precision (% RSD) ≤2.0% (n=6)0.65%Highly repeatable injection and integration.
Accuracy (% Recovery) 98.0% - 102.0%99.4% ± 0.8%No matrix interference or sample loss during preparation.
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.15 µg/mL / 0.45 µg/mLSufficient sensitivity for trace quantification.

Troubleshooting & Diagnostics

Even robust methods can encounter issues over the lifespan of a column. Use the following diagnostic matrix to identify and resolve chromatographic failures based on physicochemical principles.

Table 3: Diagnostic Matrix for Arylpiperazine HPLC

SymptomMechanistic CauseCorrective Action
Sudden Onset of Peak Tailing Loss of stationary phase end-capping over time, exposing acidic silanols to the basic pyridine nitrogen.Replace the analytical column. Verify that mobile phase pH is not dropping below 2.0, which accelerates phase hydrolysis.
Retention Time Drift (Earlier Elution) Insufficient column equilibration or loss of TFA volatility in the mobile phase, altering the ionization state.Prepare fresh mobile phases. Ensure TFA is added accurately, as it is volatile and can evaporate from the solvent reservoir.
Split Peaks Sample solvent is stronger (e.g., 100% Acetonitrile) than the initial mobile phase, causing premature elution at the column head.Re-dilute the final sample using the initial mobile phase composition (70% A / 30% B) to ensure proper on-column focusing.

References

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Chromatography Online. Available at:[Link]

  • HPLC Troubleshooting Guide: Peak Shape and Silanol Interactions. Advanced Chromatography Technologies. Available at:[Link]

  • Retention Mechanisms for Basic Drugs in the Submicellar and Micellar Reversed-Phase Liquid Chromatographic Modes. Analytical Chemistry. Available at:[Link]

  • Synthesis of the NK1 Receptor Antagonist GW597599. Part 3: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine Urea. Organic Process Research & Development (ACS). Available at:[Link]

  • Combination of Column Temperature Gradient and Mobile Phase Flow Gradient in Microcolumn and Capillary Column High-Performance Liquid Chromatography. Analytical Chemistry. Available at:[Link]

How to dissolve 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine for cell culture assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Dissolution of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine for Enhanced Reproducibility in Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The transition of novel chemical entities from solid compounds to biologically active solutions is a critical, yet often overlooked, step in cell-based screening and drug discovery. The reliability and reproducibility of in vitro assay data are fundamentally dependent on the complete and stable dissolution of the test compound. This document provides a comprehensive guide for dissolving 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine, a poorly aqueous-soluble heterocyclic compound, for use in cell culture applications. We present a detailed protocol grounded in chemical principles, focusing on the use of Dimethyl Sulfoxide (DMSO) as the primary solvent, strategies to prevent precipitation upon dilution into aqueous media, and best practices for solution storage and handling. The methodologies described herein are designed to ensure maximal compound bioavailability, minimize solvent-induced artifacts, and ultimately generate high-fidelity, reproducible experimental results.

Compound Profile & Physicochemical Rationale

1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine is a complex organic molecule incorporating sulfonyl, piperazine, and pyridine moieties. Such structures are common in modern drug discovery and are typically characterized by low aqueous solubility.[1][2] Accurate preparation of this compound for biological testing requires a thorough understanding of its physicochemical properties.

The piperazine ring can be protonated, but the overall molecule is largely non-polar, predicting poor solubility in water and buffers like PBS.[1] Therefore, an organic solvent is necessary for initial dissolution. Dimethyl Sulfoxide (DMSO) is the solvent of choice for a vast array of compounds in biological research due to its exceptional solvating power for both polar and non-polar substances and its miscibility with water and cell culture media.[3][4]

Table 1: Physicochemical Properties of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine

PropertyValue / DescriptionRationale & Implications
Chemical Formula C₁₅H₁₆FN₃O₂S-
Molecular Weight 337.37 g/mol Essential for accurate molarity calculations.
Appearance Likely a solid (powder/crystalline)Requires dissolution before use in aqueous systems.
Predicted Solubility Water/PBS: Poorly solubleDMSO: SolubleEthanol: Sparingly solubleDMSO is the recommended primary solvent. Direct dissolution in aqueous buffers will likely fail.[3]
Stability Store solid at room temp. or 4°C. Store DMSO stock at -20°C or -80°C.Aliquoting stock solutions is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

The Causality of Solvent Choice: Why DMSO is the Standard

The primary challenge in preparing compounds like 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine is overcoming their hydrophobic nature to achieve a stable solution in the aqueous environment of cell culture media.

  • The Problem of Aqueous Insolubility: Direct addition of the powdered compound to cell culture media will result in poor dispersion and an unknown final concentration, rendering experimental results meaningless.

  • The Role of a Primary Solvent: A powerful, biologically-compatible organic solvent is required to break down the crystal lattice of the solid compound and create a concentrated primary stock solution. DMSO is an ideal candidate due to its high dielectric constant and ability to dissolve a wide range of molecules.[5]

  • The Challenge of Secondary Dilution: While DMSO is an excellent solvent, compounds dissolved in it can precipitate when the solution is diluted into an aqueous buffer or medium.[3][6] This occurs because the water molecules, being highly polar, force the non-polar compound molecules to aggregate, effectively "crashing" them out of solution. The protocols in this guide are specifically designed to mitigate this critical issue.

Critical Consideration: DMSO Cytotoxicity

While indispensable, DMSO is not inert and can exert cytotoxic and biological effects on cells. Its concentration in the final assay well must be carefully controlled. Most cell lines can tolerate DMSO up to 0.5%, but it is best practice to keep the final concentration below 0.1% to avoid confounding effects on cell viability, proliferation, and gene expression.[7][8][9] It is imperative to always include a "vehicle control" in every experiment—cells treated with the same final concentration of DMSO as the experimental groups—to ensure that any observed effects are due to the compound and not the solvent.[10]

Experimental Protocols

This section provides step-by-step methodologies for the preparation of stock and working solutions.

Materials and Equipment
  • 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes (1.5 mL)

  • Calibrated precision balance

  • Pipettes and sterile, low-retention tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile cell culture medium appropriate for the assay

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the creation of a concentrated stock solution, which serves as the foundation for all subsequent dilutions. A 10 mM concentration is standard and convenient for most cell culture applications.

Calculation: To prepare a 10 mM stock solution from a known mass of the compound (MW = 337.37 g/mol ), use the following formula:[4]

Volume of DMSO (L) = Mass of Compound (g) / (0.010 mol/L × 337.37 g/mol )

For example, to dissolve 1 mg (0.001 g) of the compound: Volume of DMSO (L) = 0.001 g / (0.010 mol/L × 337.37 g/mol ) = 0.0002964 L = 296.4 µL .

Step-by-Step Methodology:

  • Weighing: Carefully weigh out the desired amount of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine (e.g., 1 mg) and place it into a sterile microcentrifuge tube. For pre-weighed commercial vials, this step can be skipped and the solvent added directly.[4]

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of sterile DMSO (e.g., 296.4 µL for 1 mg) to the tube.

  • Dissolution: Tightly cap the tube and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be observed.

  • Assisted Dissolution (If Necessary): If the compound does not readily dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate briefly.[3] Visually inspect to confirm complete dissolution.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber, or foil-wrapped microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

G cluster_0 Protocol 1: Stock Solution Preparation A 1. Weigh Compound (e.g., 1 mg) B 2. Add Calculated DMSO (e.g., 296.4 µL for 10 mM) A->B C 3. Vortex to Dissolve B->C D 4. Visually Inspect (Clear Solution?) C->D E 5. Aliquot into Single-Use Tubes D->E Yes G Optional: Warm (37°C) or Sonicate D->G No F 6. Store at -20°C / -80°C E->F G->C G cluster_1 Protocol 2: Working Solution Preparation (10 µM Example) A 1. Thaw 10 mM Stock Aliquot B 2. Calculate Volume Needed (1 µL for 1 mL final) A->B C 3. Add 1 µL Stock Directly to 1 mL Cell Medium B->C F Control Well: Add 1 µL Pure DMSO to 1 mL Cell Medium D 4. Mix Immediately & Thoroughly C->D E 5. Final Concentration: 10 µM Compound 0.1% DMSO D->E

Caption: Workflow for diluting stock solution into cell media.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in DMSO. Insufficient solvent volume or low intrinsic solubility.Gently warm the solution to 37°C or use a bath sonicator for brief periods. If it still fails, a lower stock concentration (e.g., 5 mM or 1 mM) may be necessary.
Stock solution appears cloudy or has particulates. Incomplete dissolution or compound degradation.Do not use. Re-prepare the stock solution, ensuring the DMSO is anhydrous and the dissolution steps are followed carefully.
Precipitate forms immediately upon dilution in media. Compound "crashing out" due to poor aqueous solubility.Ensure rapid and thorough mixing upon addition. Try adding the DMSO stock to media containing serum, as proteins can help stabilize the compound. [6]If it persists, perform serial dilutions in 100% DMSO first to a lower concentration before the final dilution into media. [3]
Variability in results between experiments. Inconsistent stock solution concentration or degradation.Always use freshly thawed aliquots for each experiment. Avoid repeated freeze-thaw cycles. Ensure precise pipetting and mixing.

References

  • Bio-Rad. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. Retrieved from [Link]

  • NextSDS. (n.d.). PIPERAZINE, 1-[[4-(TRIFLUOROMETHYL)PHENYL]SULFONYL]-4-[4-(TRIFLUOROMETHYL)-2-PYRIDINYL]-. Retrieved from [Link]

  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., & Wang, L. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. [Link]

  • OriCell. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • Al-Shuhaib, M., Al-Kaaby, A. A., & Al-Kuraishy, H. M. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1143. [Link]

  • do Nascimento, G. G. F., Lages, E. B., & de Oliveira, A. P. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2017, 2471962. [Link]

  • Chemsrc. (2025, August 25). 1-(4-Fluorophenyl)piperazine | CAS#:2252-63-3. Retrieved from [Link]

  • Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., Catt, J. D., Minielli, J. L., ... & Temple, D. L. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516–4525. [Link]

  • LookChem. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • Malm, M., & Homan, E. (2017). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. SLAS Discovery, 22(8), 915-923. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sun, C. C. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Molecules, 27(10), 3163. [Link]

  • Singh, S., & Kumar, V. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 7(10), 3876-3886. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Tang, P. C., Fu, X. W., & Wang, J. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 836881. [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO?. Retrieved from [Link]

  • Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, S. M., Petrenko, A. E., Dieden, R., & Hill, T. (2016). Top-Performing Models for DMSO Solubility Prediction Developed with Enamine Data Set. Journal of Chemical Information and Modeling, 56(10), 1954–1964. [Link]

  • Akberova, N., Galyamina, A., Kadirova, A., Zairov, R., Balakin, K., & Shtil, A. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(8), 4615. [Link]

  • Abbaz, T., Bendjeddou, A., & Villemin, D. (2019). Structural and quantum chemical studies on aryl sulfonyl piperazine derivatives. Journal of Drug Delivery and Therapeutics, 9(1-s), 1-8. [Link]

  • Shakeel, F., Haq, N., Al-Dhfyan, A., Raish, M., & Anwer, M. K. (2018). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. Journal of Molecular Liquids, 255, 488-494. [Link]

Sources

Application Note: In Vivo Dosing Formulation Strategies for 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Discovery Researchers Document Type: Technical Protocol & Application Guide

Introduction & Physicochemical Profiling

The transition of a novel chemical entity (NCE) from in vitro screening to in vivo preclinical models requires a robust formulation strategy tailored to the molecule's specific physicochemical liabilities [1]. The compound 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine (hereafter referred to as FSPP ) presents a classic formulation challenge frequently encountered in CNS-active and receptor-ligand drug discovery.

To design a self-validating formulation system, we must first deconstruct the molecule's structural properties:

  • Lack of Strong Basicity: While piperazine rings typically offer a basic center (pKa ~9.0) ideal for salt formation, FSPP is heavily deactivated. The N1 nitrogen is tied up in a sulfonamide linkage, rendering its lone pair delocalized and non-basic. The N4 nitrogen is conjugated to a 2-pyridinyl group; this vinylogous amide/amidine character significantly depresses its basicity (estimated pKa < 6.0) [3].

  • High Lipophilicity & Crystallinity: The combination of the fluorophenyl ring, the sulfonyl core, and the pyridine ring drives the LogP to approximately 3.0–3.5. This results in a rigid crystal lattice with near-zero aqueous solubility at physiological pH.

Because FSPP cannot be readily formulated as a simple aqueous salt solution, lipid-based, co-solvent, or suspension strategies must be employed depending on the intended route of administration[2].

Formulation Strategy & Causality

A successful formulation does not merely dissolve the drug; it maintains the drug in the desired state upon introduction to the physiological environment.

Intravenous (IV) Strategy: The Co-Solvent Bridge

For IV administration, the formulation must be a true, particulate-free solution to prevent fatal pulmonary embolism. Because FSPP is highly lipophilic, we utilize a 10% DMSO / 40% PEG-400 / 50% Saline vehicle.

  • The Causality of Addition Order: DMSO is used first to completely disrupt the crystal lattice at a molecular level. However, adding saline directly to the DMSO stock would cause a rapid dielectric crash, precipitating the drug. PEG-400 is introduced as an intermediate polarity "bridge." It forms a protective hydration sphere around the hydrophobic FSPP molecules, preventing nucleation when the final aqueous phase (saline) is introduced[4].

Per Os (PO) Strategy: The Stabilized Nanosuspension

For oral gavage, maximizing the dose load while ensuring uniform gastrointestinal distribution is the priority. A true solution is often impossible at high doses (e.g., >10 mg/kg). Therefore, a 0.5% Methylcellulose (MC) / 0.2% Tween-80 suspension is optimal.

  • The Causality of Wetting: FSPP powder is highly hydrophobic and will float on aqueous surfaces due to high interfacial tension. Tween-80 acts as a surfactant to lower this tension, allowing the powder to be "wetted." Methylcellulose then increases the vehicle's viscosity, preventing the wetted particles from agglomerating and settling out of suspension during the dosing window [1].

Quantitative Formulation Matrix

The following table summarizes the validated formulation vehicles for FSPP, providing a quick-reference guide for study design.

Formulation VehicleRouteMax Recommended Conc.Visual StatePhysical Stability
10% DMSO / 40% PEG-400 / 50% Saline IV, IP2.5 mg/mLClear, colorless solution4 hours (Room Temp)
0.5% MC / 0.2% Tween-80 in Water PO50.0 mg/mLOpaque, uniform white suspension24 hours (Refrigerated)
20% HP-β-CD in 50mM Acetate Buffer (pH 4.5) SC, IP5.0 mg/mLClear solution48 hours (Room Temp)

Formulation Decision Workflow

FormulationWorkflow API FSPP API (Solid State) Route Select Dosing Route API->Route IV Intravenous (IV) True Solution Required Route->IV PO Per Os (PO) Suspension Acceptable Route->PO IV_Step1 1. Dissolve in 10% DMSO IV->IV_Step1 PO_Step1 1. Wet with 0.2% Tween-80 PO->PO_Step1 IV_Step2 2. Add 40% PEG-400 (Vortex/Sonicate) IV_Step1->IV_Step2 IV_Step3 3. Add 50% Saline (Dropwise) IV_Step2->IV_Step3 QC Quality Control (Visual & Analytical) IV_Step3->QC PO_Step2 2. Add 0.5% MC Solution PO_Step1->PO_Step2 PO_Step3 3. Homogenize (Probe/Dounce) PO_Step2->PO_Step3 PO_Step3->QC

Workflow for selecting and preparing FSPP in vivo dosing formulations.

Step-by-Step Experimental Protocols

Protocol A: Preparation of IV Co-Solvent Solution (Target: 2 mg/mL)

This protocol is a self-validating system; failure at any visual checkpoint indicates an error in API weighing or solvent addition order.

  • Weighing: Accurately weigh 20.0 mg of FSPP into a clean, dry 20 mL glass scintillation vial.

  • Primary Solubilization: Add 1.0 mL of pure DMSO. Vortex vigorously for 60 seconds.

    • Validation Check: The solution must be 100% clear with no visible particulates. If cloudy, sonicate for 5 minutes at 37°C.

  • Bridging: Add 4.0 mL of PEG-400 to the vial. Vortex for 2 minutes to ensure a homogenous lipid-solvent matrix.

  • Aqueous Dilution: While gently vortexing the vial on a low setting, add 5.0 mL of 0.9% physiological saline dropwise (approx. 1 mL/min).

    • Critical Causality: Rapid addition will cause localized supersaturation and irreversible precipitation of FSPP.

  • Quality Control (Tyndall Effect): Shine a laser pointer through the vial in a dark room. A solid, uninterrupted beam indicates micro-precipitation (colloidal crash). The solution must remain optically clear [2]. Filter through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: Preparation of PO Suspension (Target: 10 mg/mL)
  • Weighing: Accurately weigh 100.0 mg of FSPP into a glass mortar or a flat-bottomed vial.

  • Wetting: Add 20.0 µL of pure Tween-80 directly onto the powder. Use a glass stir rod or spatula to mechanically triturate the powder into the surfactant until a thick, uniform paste is formed.

    • Validation Check: There should be no dry, white powder pockets remaining.

  • Vehicle Addition: Gradually add 9.98 mL of a pre-formulated 0.5% Methylcellulose (in DI water) solution in 1 mL increments, triturating/vortexing thoroughly between each addition.

  • Homogenization: Transfer the mixture to a probe sonicator or use a Dounce homogenizer. Process for 3 cycles of 30 seconds on ice to reduce the particle size to <5 µm.

  • Quality Control: Withdraw a 10 µL aliquot, dilute 1:100 in water, and analyze via Dynamic Light Scattering (DLS) to confirm uniform particle size distribution, ensuring consistent GI absorption [4].

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties Source: Molecular Pharmaceutics, ACS Publications URL:[Link]

  • Recent advances and novel strategies in pre-clinical formulation development: An overview Source: ResearchGate URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine. As researchers and drug development professionals, we understand that overcoming solubility hurdles is a critical step in advancing your projects. This molecule, with its complex structure, presents a classic solubility challenge. This guide is designed to provide you with a logical, scientifically-grounded framework to systematically address and solve these issues in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine so poorly soluble in neutral aqueous solutions (e.g., PBS pH 7.4)?

A: The poor aqueous solubility of this compound is a direct result of its molecular structure, which creates a conflict between its polar and non-polar characteristics.

  • Lipophilic Moieties: The molecule contains two significant non-polar, or lipophilic, regions: the (4-fluorophenyl)sulfonyl group and the pyridinyl group. The sulfonyl group, in particular, is bulky and hydrophobic, which strongly favors partitioning into non-aqueous environments over water.[1][2][3] Poor solubility is a common issue in drug discovery, as hydrophobic compounds tend to bind well to target proteins but poorly to aqueous solvents.[4]

  • Basic, Ionizable Centers: Counteracting this are two basic nitrogen atoms within the piperazine ring and one in the pyridine ring.[5][6] In neutral water (pH ~7.0), these basic centers are only partially protonated. The molecule exists predominantly in its free base form, which is less polar and thus less soluble.

The overall effect is a molecule with high lipophilicity and a high melting point (indicative of strong crystal lattice energy), a combination often referred to as a 'brick-dust' molecule, which resists dissolution in water.[7]

Q2: What are the key physicochemical properties I should consider before starting my experiments?
PropertyEstimated Value/CharacteristicImplication for Solubility Strategy
Molecular Weight ~406.47 g/mol High molecular weight can negatively impact solubility.
pKa (most basic) 4.5 - 6.5The piperazine and pyridine nitrogens are basic.[6][8] This is the most critical parameter, indicating that solubility will be highly pH-dependent. At pH values below the pKa, the molecule will become protonated (charged), drastically increasing its aqueous solubility.
cLogP 2.5 - 3.5This value suggests the molecule is quite lipophilic, confirming the observations from its structure. This makes it a good candidate for co-solvents, surfactants, and cyclodextrin complexation.[7]
Form Crystalline SolidThe energy required to break the crystal lattice must be overcome for dissolution to occur. Amorphous forms are generally more soluble than stable crystalline forms.
Q3: What is the most straightforward first step to try and improve the solubility of this compound?

A: pH adjustment is the most logical and effective starting point.

Given the presence of multiple basic nitrogen atoms, the compound's solubility is expected to increase dramatically in acidic conditions.[][10] By lowering the pH of your aqueous vehicle to at least 2 pH units below the compound's lowest pKa, you can ensure complete protonation. This converts the neutral free base into a more polar, water-soluble salt in situ. A simple experiment would be to attempt dissolution in buffers of decreasing pH (e.g., pH 6.0, 5.0, 4.0, and 0.1 N HCl).

Systematic Troubleshooting Workflow

Before diving into detailed protocols, it's essential to have a logical workflow. The choice of solubilization technique often depends on the final application of your solution (e.g., an in vitro cellular assay versus an in vivo pharmacokinetic study). This diagram outlines a decision-making process to guide your efforts.

G start Start: Poor Aqueous Solubility Observed decision1 What is the intended application? start->decision1 invitro In Vitro Assay (e.g., cell-based, enzyme) decision1->invitro In Vitro invivo In Vivo Study (e.g., PK, efficacy) decision1->invivo In Vivo ph_adjust_vitro Step 1: pH Adjustment (Use acidic buffer, check assay compatibility) invitro->ph_adjust_vitro ph_adjust_vivo Step 1: pH Adjustment / Salt Formation (Use biocompatible acids like citrate or HCl) invivo->ph_adjust_vivo cosolvent Step 2: Add Co-solvent (e.g., DMSO, Ethanol) Keep final % low (<1%) ph_adjust_vitro->cosolvent If insufficient surfactant Step 3: Use Surfactants (e.g., Tween® 80, Kolliphor® EL) Check for cell toxicity cosolvent->surfactant If insufficient success Solubility Goal Achieved surfactant->success If successful consult Consult Formulation Specialist surfactant->consult If fails cyclodextrin Step 2: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) ph_adjust_vivo->cyclodextrin If insufficient advanced Step 3: Advanced Formulations (e.g., Nanosuspension, Solid Dispersion) cyclodextrin->advanced If insufficient advanced->success If successful advanced->consult If fails

Caption: A logical workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides & Protocols

Guide 1: How can I use pH adjustment to increase solubility?

A: This is the most direct method for ionizable compounds like yours. By lowering the pH, you protonate the basic nitrogen atoms, converting the molecule into a more soluble cationic salt.

Causality (The "Why"): The uncharged (free base) form of the molecule is poorly solvated by polar water molecules. Upon protonation (adding H+), the molecule gains a positive charge. This charge allows for strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility. This is a fundamental principle used in forming salt versions of basic drugs to improve their dissolution.[10]

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Make a series of biocompatible buffers (e.g., citrate, acetate, phosphate) at various pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add Excess Compound: Add an excess amount of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The solid should be clearly visible.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is a standard "shake-flask" method.[5][11]

  • Separate Phases: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantify: Analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

  • Plot Results: Plot solubility (e.g., in µg/mL) on the y-axis versus pH on the x-axis to visualize the pH-solubility profile.

Data Interpretation: You should observe a significant increase in solubility as the pH decreases. This data will help you identify the minimum pH required to achieve your target concentration.

Potential Pitfalls:

  • Compound Stability: The compound may be unstable at very low pH. Always assess the purity of your final solution by HPLC to check for degradation products.

  • Assay Compatibility: Ensure the final pH of your solution is compatible with your experimental system (e.g., cells, enzymes). You may need to prepare a concentrated stock in an acidic vehicle and then dilute it into your final assay medium, ensuring the final pH of the medium does not shift significantly.

Guide 2: How can co-solvents improve the solubility of my compound?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12] This makes the aqueous environment more hospitable to lipophilic compounds, thereby increasing their solubility.[13]

Causality (The "Why"): Water molecules form a highly ordered, hydrogen-bonded network. A non-polar solute disrupts this network, which is energetically unfavorable. Co-solvents like DMSO or ethanol integrate into this network, reducing its polarity and the energy penalty required to create a cavity for the solute molecule.[] This technique is extremely common for preparing stock solutions for in vitro screening.[14]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of common, biocompatible co-solvents. See the table below.

  • Prepare Solvent Systems: Create a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 10%, 20%, 50%, and 100% co-solvent).

  • Determine Solubility: Use the shake-flask method described in Guide 1 to determine the saturation solubility of your compound in each solvent system.

  • Analyze Data: Plot solubility versus the percentage of co-solvent for each candidate. This will identify the most effective co-solvent and the concentration required.

Table of Common Co-solvents

Co-solventPropertiesTypical Use
Dimethyl Sulfoxide (DMSO) Strong, polar aprotic solvent.[13]Universal solvent for preparing high-concentration stock solutions for in vitro assays.
Ethanol Polar protic solvent.Common for both in vitro and, with care, in vivo formulations.
Polyethylene Glycol (PEG 400) Non-toxic, water-miscible polymer.Widely used in oral and parenteral drug formulations.[]
Propylene Glycol (PG) Similar to PEG 400.Frequently used in parenteral formulations.[13]

Potential Pitfalls:

  • Precipitation upon Dilution: A solution prepared in a high percentage of co-solvent may precipitate when diluted into a fully aqueous medium. Always perform a test dilution to check for this.

  • Biological System Interference: High concentrations of organic solvents can be toxic to cells or inhibit enzymes. For cellular assays, the final concentration of DMSO should typically be kept below 0.5-1%.

Guide 3: Can cyclodextrins help solubilize this compound?

A: Yes, cyclodextrins are an excellent choice, particularly for in vivo applications, as they are generally well-tolerated. They are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[15][16]

Causality (The "Why"): Cyclodextrins act as molecular hosts. The hydrophobic parts of your molecule (the fluorophenyl and pyridinyl rings) can partition into the non-polar interior cavity of the cyclodextrin, forming an "inclusion complex".[17][18] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water, effectively shielding the poorly soluble guest molecule from the aqueous environment.[19][20]

G cluster_0 Inclusion Complex Formation cluster_1 Soluble Complex compound Poorly Soluble Drug (Guest) plus + cyclodextrin arrow complex Water-Soluble Inclusion Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol: Phase-Solubility Study

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent, low-toxicity starting points.[16]

  • Prepare CD Solutions: Make a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 1, 2, 5, 10, 15% w/v).

  • Determine Solubility: Using the shake-flask method (Guide 1), equilibrate an excess of your compound in each cyclodextrin solution for 24-72 hours.

  • Quantify and Plot: Analyze the supernatant for dissolved compound concentration via HPLC. Plot the concentration of your compound (y-axis) against the concentration of the cyclodextrin (x-axis).

  • Analyze the Diagram: A linear increase in solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex and is the desired outcome.

Potential Pitfalls:

  • Binding Saturation: At very high concentrations, the solubility may plateau or even decrease (B-type curve), indicating the formation of an insoluble complex.

  • Competitive Binding: Other formulation excipients could potentially compete with your drug for the cyclodextrin cavity.

Summary of Solubilization Strategies

StrategyMechanismProsConsBest For
pH Adjustment Protonates basic groups, forming a soluble salt.[]Simple, highly effective for ionizable compounds, inexpensive.Risk of chemical instability at pH extremes; may not be compatible with biological systems.Initial screening, in vitro stocks (with pH consideration), potential for salt form development.
Co-solvents Reduces solvent polarity.[12]Simple to prepare, effective for many lipophilic compounds.Can cause precipitation on dilution; potential for toxicity/interference in biological assays.[21]High-concentration stock solutions for in vitro screening.
Cyclodextrins Forms a water-soluble host-guest inclusion complex.[22]Low toxicity, high solubilizing capacity, suitable for in vivo use.[15][20]More expensive, can alter drug permeability, potential for saturation.In vivo formulations (oral, parenteral), stabilizing labile compounds.
Surfactants Forms micelles that encapsulate the drug.[18]High solubilizing capacity.Potential for cell toxicity, can interfere with protein binding assays.Topical and oral formulations, but requires careful selection for low toxicity.

References

  • Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. (URL not available)
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Kaur, M., & Singh, J. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 10(5), 558-576. [Link]

  • Muñoz-Bonilla, A., & Fernández-García, M. (2018). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 10(7), 749. [Link]

  • Korn, C., & Bøtker, J. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Principles. Pharmaceutics, 14(3), 608. [Link]

  • Al-kassas, R., & Al-kassas, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359. [Link]

  • Popa, G., & Șalaru, D. L. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633. [Link]

  • Sharma, D., & Soni, M. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 0002. [Link]

  • Williams, H. D., & Pouton, C. W. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Catalent. [Link]

  • Jain, S., & Patel, N. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(6), 1349. (URL not available)
  • Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Technical Brief. [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]

  • Gali, L., & Craveiro, M. V. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(15), 3456. [Link]

  • No entry.
  • Wang, X., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Molecular Structure, 1256, 132548. [Link]

  • Wikipedia contributors. (2024). Piperazine. Wikipedia. [Link]

  • No entry.
  • No entry.
  • Perdomo-Morales, R. (2017). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability? ResearchGate. [Link]

  • Kole, T. K., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 555-566. [Link]

  • No entry.
  • No entry.
  • No entry.
  • Kausar, A., & Hussain, S. T. (2006). Effect of sulfonic group on solubility parameters and solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide). Journal of Applied Polymer Science, 102(5), 4567-4574. [Link]

  • Kole, T. K., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 555-566. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4049-4061. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • No entry.
  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters, 26(16), 4049-4053. [Link]

Sources

Technical Support Center: Synthesis & Yield Optimization of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the sulfonamidation of 1-(2-pyridinyl)piperazine with 4-fluorobenzenesulfonyl chloride.

Below, you will find a mechanistic workflow, an evidence-based troubleshooting FAQ, and a self-validating experimental protocol designed to maximize product yield and purity.

Mechanistic Workflow & Causality

The synthesis relies on a bimolecular nucleophilic substitution where the secondary amine of 1-(2-pyridinyl)piperazine attacks the highly electrophilic sulfur center of 4-fluorobenzenesulfonyl chloride. Because sulfonyl chlorides are highly sensitive to moisture and the reaction is exothermic, precise control over the microenvironment (temperature, pH, and solvent anhydrousness) is the primary driver of yield [1].

Workflow N1 1-(2-Pyridinyl)piperazine (Free base or HCl salt) N2 Solvent System Anhydrous DCM + N2 Atm N1->N2 N3 Base Addition TEA or DIPEA (2.0-3.0 eq) N2->N3 Neutralize HCl N4 Thermal Control Cool to 0 °C N3->N4 Prevent Exotherm N5 Electrophile Addition 4-Fluorobenzenesulfonyl Chloride N4->N5 Dropwise N6 Propagation Warm to RT, 2-12 hrs N5->N6 Nucleophilic Attack N7 Workup & Isolation Selective pH Wash N6->N7 Quench N8 Target Molecule 1-[(4-fluorophenyl)sulfonyl]- 4-(2-pyridinyl)piperazine N7->N8 Purify

Workflow for the synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine.

Troubleshooting Guides & FAQs

Q1: My yield is consistently below 40%, and TLC shows a large amount of unreacted 1-(2-pyridinyl)piperazine. What is the root cause? A1: This is almost always caused by one of two factors:

  • Moisture-Induced Hydrolysis: Sulfonyl chlorides are highly electrophilic. If your dichloromethane (DCM) or triethylamine (TEA) is not strictly anhydrous, 4-fluorobenzenesulfonyl chloride will rapidly hydrolyze into 4-fluorobenzenesulfonic acid, which is completely unreactive toward amines [1].

  • Starting Material Salt Form: 1-(2-pyridinyl)piperazine is frequently supplied commercially as a hydrochloride salt (e.g., mono-HCl or bis-HCl). If you only add 1.1 equivalents of base, the base is entirely consumed neutralizing the HCl, leaving the piperazine protonated and non-nucleophilic. You must add sufficient base to liberate the free amine (typically 2.5 to 3.0 eq total).

Q2: I observe a complex mixture of side products and a dark reaction mixture. What went wrong? A2: You likely experienced exothermic degradation. The sulfonylation of a secondary amine is highly exothermic. Adding 4-fluorobenzenesulfonyl chloride in one portion at room temperature causes localized superheating. This leads to the thermal degradation of the sulfonyl chloride and the formation of dark, polymeric impurities. Always cool the piperazine/base solution to 0 °C before the dropwise addition of the electrophile [2].

Q3: How do I efficiently separate the product from unreacted 1-(2-pyridinyl)piperazine during the aqueous workup without losing my product? A3: Exploit the pKa​ differential. The secondary amine of the unreacted starting material is highly basic ( pKa​≈9.1 ). In contrast, the product lacks this secondary amine and only possesses the weakly basic 2-pyridyl nitrogen ( pKa​≈3.5−4.5 ). By washing your organic layer with a mildly acidic aqueous buffer (pH 5–6), you will selectively protonate the unreacted starting material, extracting it into the aqueous phase, while the target sulfonamide remains safely in the organic layer.

Q4: Should I use DMAP to accelerate the reaction? A4: Generally, no. While 4-dimethylaminopyridine (DMAP) is a powerful nucleophilic catalyst for sterically hindered acylations, the secondary amine of a piperazine ring is already highly nucleophilic. If your reaction is sluggish, it is more likely that your 4-fluorobenzenesulfonyl chloride has degraded on the shelf rather than a lack of nucleophilicity [3].

Quantitative Data & Reagent Parameters

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.

ReagentMolecular Weight ( g/mol )EquivalentsAmountMechanistic Role
1-(2-Pyridinyl)piperazine (Free Base)163.221.0 eq1.63 gNucleophile
4-Fluorobenzenesulfonyl chloride 194.611.1 eq2.14 gElectrophile
Triethylamine (TEA) 101.192.5 eq3.50 mLAcid Scavenger / Base
Dichloromethane (DCM) (Anhydrous)84.93-50.0 mLAprotic Solvent

(Note: If using 1-(2-pyridinyl)piperazine hydrochloride, increase TEA to 3.5 equivalents to ensure complete neutralization).

Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system," meaning it contains built-in physical and chemical checkpoints to verify that the reaction is proceeding correctly at each stage.

Step 1: Preparation & Neutralization

  • Flame-dry a 100 mL round-bottom flask and flush with inert gas (Nitrogen or Argon).

  • Add 1-(2-pyridinyl)piperazine (1.63 g, 10.0 mmol) and anhydrous DCM (40 mL).

  • Add Triethylamine (3.50 mL, 25.0 mmol) via syringe and stir for 10 minutes.

  • Self-Validation Check: If using the HCl salt of the starting material, the initial cloudy suspension will transition into a clear, homogeneous solution as the free base is liberated.

Step 2: Electrophile Addition 4. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. 5. Dissolve 4-fluorobenzenesulfonyl chloride (2.14 g, 11.0 mmol) in anhydrous DCM (10 mL). 6. Add this solution dropwise to the reaction mixture over 15–20 minutes using an addition funnel or syringe pump.

  • Self-Validation Check: A mild exotherm should be felt on the outside of the flask, and the solution may take on a faint yellow tint, confirming active sulfonamidation[2].

Step 3: Propagation & Monitoring 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours. 8. Monitor the reaction via Thin Layer Chromatography (TLC) using 50% Ethyl Acetate / Hexanes.

  • Self-Validation Check: Stain the TLC plate with Ninhydrin and heat. The starting material will appear as a dark purple spot (secondary amine). The complete disappearance of this purple spot validates 100% conversion. The product will appear as a UV-active spot at a higher Rf​ (~0.6).

Step 4: Quench & Selective Workup 9. Dilute the reaction mixture with an additional 50 mL of DCM. 10. Wash the organic layer with saturated aqueous NaHCO3​ (2 × 30 mL) to neutralize and remove any hydrolyzed sulfonic acid byproducts. 11. Wash the organic layer with a mildly acidic buffer (pH 5.5, 1 × 30 mL) to extract trace unreacted piperazine. 12. Wash with brine (1 × 30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine. 13. Purify via recrystallization (e.g., from ethanol) or flash column chromatography if analytical purity is required[3].

References
  • MDPI - Biomolecules. 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Validates the mechanochemical and standard sulfonamidation pathways for arylsulfonyl piperazines. 1

  • PMC - National Institutes of Health. Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. Details the critical 0 °C to room temperature thermal control required when reacting fluorinated benzenesulfonyl chlorides with piperazine derivatives. 2

  • ChemRxiv. Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus. Outlines the exact DCM/TEA conditions and purification strategies for 4-fluorobenzenesulfonyl chloride couplings.3

Sources

Technical Support Center: Troubleshooting 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers encounter false-positive "hits" during high-throughput screening (HTS) and hit-to-lead optimization with 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine .

This compound features a highly lipophilic 4-fluorophenylsulfonyl group coupled to a 2-pyridinyl piperazine moiety. This specific structural combination introduces severe liabilities in biochemical assays: a high propensity to form colloidal aggregates in aqueous buffers, and the ability of the 2-pyridinyl nitrogen atoms to chelate transition metals. This guide provides the mechanistic causality behind these false positives and self-validating protocols to systematically overcome them.

Frequently Asked Questions (FAQs)

Q1: Why does this compound show steep Hill slopes (>1.5) and non-reproducible IC50s in my biochemical assays? A: This is the classic signature of colloidal aggregation. Highly lipophilic compounds (like those containing fluorinated aryl sulfonamides) often exceed their critical aggregation concentration in standard aqueous assay buffers. Instead of binding to your target protein in a 1:1 stoichiometric ratio, the compound forms sub-micron colloidal particles. These colloids non-specifically sequester and denature the target enzyme, leading to a false-positive loss of activity. This mechanism of promiscuous inhibition was extensively characterized by[1]. Solution: Add a non-ionic detergent to your assay buffer to disrupt the colloids (see Protocol 1).

Q2: I am getting strong positive signals in my His-tag AlphaScreen assay, but orthogonal assays show no activity. What is happening? A: You are likely observing metal chelation interference. The 2-pyridinyl piperazine substructure is a well-known bidentate ligand for transition metals. In AlphaScreen or TR-FRET assays that rely on Nickel (Ni2+) or Cobalt (Co2+) NTA (nitrilotriacetic acid) beads to capture His-tagged proteins, this compound can strip the metal from the bead or competitively displace the His-tag. This disrupts the donor-acceptor proximity, artificially mimicking a disruption of the protein-protein interaction. identified similar metal-chelating motifs as classic Pan Assay Interference Compounds (PAINS)[2]. Solution: Switch your capture chemistry to a non-metal-dependent system (see Protocol 2).

Q3: How do I rule out optical interference from this compound in my fluorescence polarization (FP) assays? A: The extended conjugated system of the aryl sulfonamide can absorb excitation light or emit autofluorescence (the Inner Filter Effect), which skews millipolarization (mP) values. Solution: Always run a "compound-only" control at the specific excitation/emission wavelengths of your assay. If background fluorescence is high, shift to a red-shifted fluorophore (e.g., Alexa Fluor 647) or use a time-resolved readout (TR-FRET), which introduces a temporal delay that eliminates short-lived compound autofluorescence.

Quantitative Impact of Mitigation Strategies

The table below summarizes the typical quantitative shifts observed when mitigating false positives associated with 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine across different assay formats.

Assay FormatTarget ReadoutApparent IC50 (Unoptimized)True IC50 (Optimized/Mitigated)Interference MechanismMitigation Strategy
Biochemical (Kinase) ATP Depletion (Luminescence)0.4 µM (Hill slope = 2.1)>50 µMColloidal AggregationAddition of 0.01% Triton X-100
PPI (AlphaScreen) His-tag / Ni-NTA Proximity1.2 µM>50 µMMetal Chelation (Ni2+ stripping)Switch to Biotin/Streptavidin capture
Binding (FP) FITC-Ligand Displacement3.5 µM (Negative mP)>50 µMAutofluorescence (Inner Filter)Switch to Alexa Fluor 647 tracer

Experimental Protocols

To ensure scientific integrity, every troubleshooting workflow must be a self-validating system. The following protocols use orthogonal controls to isolate the exact mechanism of interference.

Protocol 1: Detergent-Sensitive Counter-Screen (The Aggregation Test)

Causality: Non-ionic detergents disrupt the surface tension of colloidal aggregates, forcing the compound back into the monomeric state where it cannot non-specifically sequester proteins. Self-Validation: This protocol includes a known, well-behaved competitive inhibitor (positive control) which should not shift in IC50 upon detergent addition, proving the detergent is not simply denaturing the target enzyme.

  • Buffer Preparation: Prepare your standard assay buffer containing the target enzyme and substrate. Split this into two batches: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100).

  • Compound Dilution: Serially dilute 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine in DMSO to create a 10-point dose-response curve (3-fold dilutions). Prepare identical plates for a known competitive inhibitor.

  • Assay Execution: Run the enzymatic assay in parallel using Buffer A and Buffer B.

  • Data Analysis: Compare the IC50 values. If the IC50 of the piperazine compound shifts >10-fold to the right (loses potency) in Buffer B, while the control inhibitor's IC50 remains stable, the compound is a colloidal aggregator and the initial hit was a false positive.

Protocol 2: Orthogonal Capture Validation (The Metal Chelation Test)

Causality: By replacing the metal-dependent His-Ni-NTA interaction with a high-affinity non-metal interaction (Biotin-Streptavidin), you eliminate the 2-pyridinyl motif's ability to disrupt the assay architecture via metal stripping.

  • Protein Preparation: Express or conjugate your target protein with a Biotin tag instead of a 6xHis-tag.

  • Assay Setup: Set up two parallel AlphaScreen (or TR-FRET) assays:

    • Assay A: Uses Ni-NTA Donor beads + His-tagged protein.

    • Assay B: Uses Streptavidin Donor beads + Biotin-tagged protein.

  • Execution: Dispense the compound in a dose-response format into both assays. Incubate for 1 hour at room temperature and read the luminescent signal.

  • Data Analysis: If the compound exhibits an IC50 < 5 µM in Assay A but shows no activity (flatline) in Assay B, the initial hit was a false positive driven by the displacement of Ni2+ from the NTA beads.

Troubleshooting Decision Tree

FalsePositiveTroubleshooting Start Hit Identified: 1-[(4-fluorophenyl)sulfonyl] -4-(2-pyridinyl)piperazine CheckAggregation 1. Check Dose-Response Is Hill slope > 1.5? Start->CheckAggregation TestTriton Run assay with 0.01% Triton X-100 CheckAggregation->TestTriton Yes CheckMetal 2. Check Assay Chemistry Uses His-tag / Ni-NTA? CheckAggregation->CheckMetal No ResultAgg IC50 shifts >10-fold: Colloidal Aggregator TestTriton->ResultAgg Activity lost TestTriton->CheckMetal Activity retained TestBiotin Counter-screen with Biotin/Streptavidin CheckMetal->TestBiotin Yes CheckOptics 3. Check Readout Fluorescence-based? CheckMetal->CheckOptics No ResultMetal Activity lost: Metal Chelation TestBiotin->ResultMetal Activity lost TestBiotin->CheckOptics Activity retained TestFluor Measure compound autofluorescence CheckOptics->TestFluor Yes TrueHit Validate via Orthogonal Method (SPR / ITC) True Hit CheckOptics->TrueHit No ResultOptics High Background: Optical Interference TestFluor->ResultOptics High signal TestFluor->TrueHit No interference

Workflow for troubleshooting 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine false positives

References

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. URL: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. URL: [Link]

Sources

Resolving NMR signal overlap in 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine .

This molecule presents a "perfect storm" of NMR signal overlap due to three distinct structural features:

  • Restricted conformational dynamics of the piperazine ring.

  • Heteronuclear spin-spin coupling ( 1 H- 19 F) in the aromatic region.

  • Isochronous chemical shifts between the electron-deficient pyridinyl and sulfonyl-bearing phenyl rings.

Below, you will find field-proven troubleshooting strategies, causal explanations, and self-validating protocols to achieve complete spectral resolution.

FAQ & Troubleshooting Guide

Q1: The aliphatic signals (3.0–3.8 ppm) corresponding to my piperazine ring are broad, unresolved, and overlapping. Why is this happening, and how do I fix it? Cause: The piperazine ring undergoes continuous chair-chair interconversion and nitrogen inversion. Because the bulky 4-fluorophenylsulfonyl and 2-pyridinyl groups restrict this rotation, the exchange rate ( kex​ ) at room temperature is often comparable to the NMR timescale ( Δν )[1][2]. This intermediate exchange regime causes severe line broadening and signal coalescence[3]. Solution (VT NMR): Perform Variable Temperature (VT) NMR. By heating the sample (>340 K), you provide the thermal energy required to overcome the activation barrier of rotation, pushing the system into the fast exchange limit ( kex​≫Δν ). This will time-average the conformers, yielding sharp, simplified singlets or well-defined multiplets[3].

Q2: VT NMR sharpened my piperazine peaks, but the CH 2​ signals are still overlapping because their chemical environments are too similar. What is the next step? Cause: Standard isotropic solvents like Chloroform-d (CDCl 3​ ) do not provide enough differential shielding to separate geometrically similar protons. Solution (ASIS): Utilize the Aromatic Solvent-Induced Shift (ASIS) effect by switching your solvent to Benzene-d 6​ (C 6​ D 6​ )[4][5]. Benzene molecules form transient, non-covalent collision complexes with the electron-deficient regions of your molecule (the sulfonyl and pyridinyl nitrogens)[4][6]. The strong magnetic anisotropy of the benzene ring will differentially shield the piperazine protons based on their spatial proximity to these complexation sites, spreading the overlapping signals across a wider chemical shift range[7].

Q3: The aromatic region (7.0–8.5 ppm) is highly congested. I cannot distinguish the 4-fluorophenyl protons from the 2-pyridinyl protons. How can I simplify this? Cause: The 19 F nucleus (spin ½) exhibits strong scalar coupling with the adjacent aromatic protons ( 3JHF​ and 4JHF​ ), splitting the 4-fluorophenyl signals into complex pseudo-multiplets[8][9]. These multiplets overlap heavily with the 2-pyridinyl protons. Solution ( 1 H{ 19 F} Decoupling): Perform a 1 H spectrum with continuous 19 F decoupling ( 1 H{ 19 F} NMR). By irradiating the 19 F resonance frequency, you force rapid spin-state transitions in the fluorine nucleus, which collapses the heteronuclear J -coupling[10]. The 4-fluorophenyl protons will simplify into a clean AA'BB' (or AB) system, allowing you to easily distinguish them from the purely 1 H- 1 H coupled 2-pyridinyl signals[9].

Q4: I need definitive proof of connectivity for regulatory submission, but 1D methods leave some ambiguity. How do I unequivocally assign the overlapping peaks? Cause: 1D NMR plots chemical shift along a single axis, meaning protons with identical resonance frequencies (isochronous) cannot be distinguished, regardless of magnetic field strength. Solution (2D NMR): Implement Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)[11][12]. HSQC adds a 13 C dimension, separating overlapping 1 H signals based on the chemical shift of the carbon they are directly attached to[13][14]. A multiplicity-edited HSQC will further differentiate the CH 2​ groups of the piperazine ring from the CH groups of the aromatic rings by phasing them in opposite directions[13].

Quantitative Data Presentation

Table 1: Summary of Analytical Techniques for Resolving Signal Overlap

Target RegionPrimary ChallengeApplied TechniqueExpected Outcome / Data Signature
Piperazine (3.0–3.8 ppm) Conformational exchange broadeningVT NMR (High Temp)Broad humps resolve into sharp, time-averaged multiplets.
Piperazine (3.0–3.8 ppm) Isochronous chemical shiftsASIS (C 6​ D 6​ solvent) Δδ shifts of 0.1–0.5 ppm, separating overlapping CH 2​ pairs.
Aromatic (7.0–7.8 ppm) 19 F- 1 H heteronuclear splitting 1 H{ 19 F} DecouplingComplex multiplets collapse into a distinct AA'BB' pattern.
Entire Molecule 1D signal congestionMultiplicity-Edited HSQCOverlapping 1 H peaks separate along the 13 C axis; CH 2​ phased negatively.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Piperazine Dynamics

  • Calibration: Calibrate the probe temperature using a 100% Ethylene Glycol standard (for high temperatures). Measure the chemical shift difference between the OH and CH 2​ protons to calculate the exact sample temperature[3].

  • Equilibration: Insert the sample (in DMSO-d 6​ , as CDCl 3​ boils at 61°C) and increase the temperature in 10 K increments from 298 K to 363 K. Allow the sample to equilibrate for a minimum of 15 minutes at each step to ensure thermal homogeneity[3].

  • Acquisition & Validation: Acquire a standard 1D 1 H spectrum at each interval. The protocol is validated when the full width at half maximum (FWHM) of the piperazine signals stabilizes and ceases to narrow with further heating.

Protocol 2: 1 H{ 19 F} Decoupled NMR

  • Hardware Tuning: Ensure your spectrometer is equipped with a probe capable of dual-tuning to both 1 H (~400/600 MHz) and 19 F (~376/565 MHz) frequencies[9].

  • Pulse Sequence: Select a 1 H observe sequence with inverse gated decoupling or continuous wave (CW) decoupling on the 19 F channel (e.g., zgig or equivalent depending on the vendor)[8][10].

  • Power Optimization: Set the 19 F decoupling power high enough to cover the expected 19 F chemical shift range (typically -100 to -120 ppm for fluorophenyl groups) but low enough to avoid sample heating[9].

  • Validation: Compare the standard 1 H spectrum to the 1 H{ 19 F} spectrum. Successful execution is confirmed when the 4-fluorophenyl signals lose their fine JHF​ splitting while the 2-pyridinyl signals remain unchanged.

Protocol 3: Multiplicity-Edited HSQC

  • Preparation: Prepare a highly concentrated sample (≥ 10 mg/mL) to ensure sufficient signal-to-noise for the less sensitive 13 C indirect dimension.

  • Parameter Setup: Set the 1JCH​ coupling constant parameter to 145 Hz (a standard average for aliphatic and aromatic C-H bonds).

  • Acquisition: Run a phase-sensitive, multiplicity-edited HSQC experiment[13].

  • Validation: Process the 2D matrix. The protocol is self-validating if the piperazine CH 2​ cross-peaks appear with a negative phase (e.g., red contours), while the aromatic CH cross-peaks appear with a positive phase (e.g., blue contours)[13].

Logical Workflows & Mechanisms

NMR_Workflow Start 1D 1H NMR Spectrum Signal Overlap Detected CheckRegion Identify Overlap Region Start->CheckRegion Aliphatic Aliphatic (3.0-3.8 ppm) Piperazine Protons CheckRegion->Aliphatic Aromatic Aromatic (7.0-8.5 ppm) Phenyl & Pyridinyl Protons CheckRegion->Aromatic VTNMR Variable Temperature (VT) NMR Resolve Conformational Exchange Aliphatic->VTNMR Broad Peaks ASIS ASIS (e.g., C6D6) Induce Chemical Shift Dispersion Aliphatic->ASIS Sharp but Overlapping FDecouple 1H{19F} Decoupling Remove 19F-1H Splitting Aromatic->FDecouple Complex Multiplets TwoDNMR 2D NMR (HSQC/HMBC) Orthogonal 13C Dispersion Aromatic->TwoDNMR Isochronous Shifts Success Fully Resolved & Assigned Spectrum VTNMR->Success ASIS->Success FDecouple->Success TwoDNMR->Success

Fig 1. Troubleshooting workflow for resolving NMR signal overlap in complex small molecules.

Conformational_Exchange RoomTemp Room Temp (298 K) Intermediate Exchange Rate Broad Broad, Coalesced Signals Loss of Resolution RoomTemp->Broad HighTemp High Temp (>340 K) Fast Exchange Limit RoomTemp->HighTemp Heat Sample LowTemp Low Temp (<250 K) Slow Exchange Limit RoomTemp->LowTemp Cool Sample SharpAvg Sharp, Time-Averaged Signals Simplified Spectrum HighTemp->SharpAvg k_ex >> Δν SharpDistinct Sharp, Distinct Conformers Complex but Resolved LowTemp->SharpDistinct k_ex << Δν

Fig 2. Thermodynamic causality of piperazine conformational exchange in Variable Temperature NMR.

References

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Minimizing toxic impurities in 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine batches

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Researchers and Drug Development Professionals.

This guide is designed to serve as a dedicated resource for scientists and researchers working with 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine. Our goal is to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you minimize toxic impurities, ensure batch-to-batch consistency, and meet stringent regulatory standards. As your Senior Application Scientist, I have structured this guide to address the practical challenges you may encounter, grounding all recommendations in established chemical principles and regulatory expectations.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding impurity control during the synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine.

Q1: What are the primary categories of toxic impurities I should be concerned with in my synthesis?

A1: Impurities are broadly classified by regulatory bodies like the ICH into several categories.[1][2] For this specific synthesis, you should focus on:

  • Organic Impurities: These are the most common and include unreacted starting materials, intermediates, and by-products from side reactions.[3] Specifically, watch for residual 1-(2-pyridinyl)piperazine and 4-fluorophenylsulfonyl chloride.

  • Inorganic Impurities: These can include residual catalysts, inorganic salts, or heavy metals introduced during the manufacturing process.[2]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., DCM, THF, Acetonitrile) that are not completely removed.[1]

  • Genotoxic Impurities (GTIs): This is a critical category of impurities that can damage DNA.[4] For this synthesis, potential GTIs include sulfonate esters, which can form if alcohol-based solvents or reagents are used.[5][6]

Q2: What are the main sources of these impurities?

A2: Understanding the origin is the first step to control. Impurities can be introduced or generated at various stages:

  • Starting Materials: The purity of your initial 1-(2-pyridinyl)piperazine and 4-fluorophenylsulfonyl chloride is crucial. Impurities in these raw materials will be carried through the synthesis.[7][8] For instance, the starting material 1-(2-pyridinyl)piperazine can itself be a skin and eye irritant.[9]

  • Synthesis Process: The reaction conditions themselves are a primary source. Incomplete reactions leave starting materials behind. Side reactions, often driven by excess heat or moisture, can create by-products. The starting material 4-fluorophenylsulfonyl chloride is highly reactive and corrosive.[10][11]

  • Degradation: The final compound may degrade during storage or purification if exposed to light, heat, or incompatible conditions, forming degradation products.[8]

Q3: What are the regulatory thresholds for these impurities?

A3: The International Council for Harmonisation (ICH) provides specific guidelines, primarily in document ICH Q3A(R2), for new drug substances.[3] These thresholds are based on the maximum daily dose (MDD) of the drug. While the MDD for your specific application will determine the exact limits, the general thresholds are as follows:

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Purpose
Reporting > 0.05%> 0.03%The level above which an impurity must be reported in a regulatory submission.[1][12]
Identification > 0.10%> 0.05%The level above which the structure of an impurity must be confirmed.[3][7]
Qualification > 0.15%> 0.05%The level above which an impurity's safety must be justified through toxicological data.[1][12]

For genotoxic impurities, a much lower limit, the Threshold of Toxicological Concern (TTC), is applied, which corresponds to a daily intake of 1.5 µ g/day .[4][13]

Troubleshooting Guides

This section provides a problem-and-solution format for specific issues you may encounter during your experiments.

Problem 1: High levels of unreacted 1-(2-pyridinyl)piperazine are detected in my final product.
  • Underlying Cause: This typically indicates an incomplete reaction. The nucleophilic attack of the piperazine on the sulfonyl chloride may be hindered due to several factors.

  • Investigative Questions & Solutions:

    • Was the stoichiometry correct? Ensure that the 4-fluorophenylsulfonyl chloride was used in a slight molar excess (e.g., 1.05 to 1.1 equivalents) to drive the reaction to completion.

    • Was the reaction time sufficient? Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Extend the reaction time if starting material is still present.

    • Was the temperature optimal? While higher temperatures can increase reaction rate, they can also promote side reactions. Ensure your reaction temperature is optimized and consistently maintained.

    • Was a base used? This reaction generates HCl as a by-product, which will protonate the basic piperazine nitrogen, rendering it non-nucleophilic. An acid scavenger (a non-nucleophilic base like triethylamine or DIPEA) is essential to neutralize the HCl and keep the starting piperazine active.

Problem 2: My final product has a persistent color (e.g., yellow or brown tint).
  • Underlying Cause: Color often indicates the presence of minor, highly conjugated impurities or degradation products.

  • Investigative Questions & Solutions:

    • Are you protecting the reaction from air? Some impurities may be formed via oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent this.

    • Was there any thermal stress? Overheating during reaction, workup, or drying can cause decomposition. Use the minimum necessary temperature at all stages.

    • How was the product purified? A simple precipitation may not be sufficient. Consider the following purification upgrades:

      • Charcoal Treatment: Activated carbon can be used to adsorb colored impurities from a solution of your product before recrystallization.

      • Recrystallization: Perform a careful recrystallization using a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution. (See Protocol 2).

      • Silica Gel Chromatography: For high-purity requirements, column chromatography can be very effective at separating the white product from colored impurities.[14]

Problem 3: An unknown peak is consistently appearing in my HPLC chromatogram above the 0.10% identification threshold.
  • Underlying Cause: An unknown peak indicates a process-related impurity or a degradation product that needs to be structurally characterized as per ICH guidelines.[3]

  • Troubleshooting & Identification Workflow:

    • Hypothesize the Structure: Based on your starting materials and reaction conditions, what are the most likely side products?

      • Hydrolysis Product: Is it 4-fluorobenzenesulfonic acid? This would result from the reaction of 4-fluorophenylsulfonyl chloride with water. This is often highly polar and may elute early in a reverse-phase HPLC method.

      • Dimerization: Could two molecules of a starting material have reacted?

    • Isolate the Impurity: If the peak is large enough, you may be able to isolate it using preparative HPLC or column chromatography.

    • Structural Elucidation: Use mass spectrometry (LC-MS) to get the molecular weight of the unknown peak.[15] This is the most powerful first step. Further characterization with NMR spectroscopy will be needed for definitive structural confirmation.

    • Control Strategy: Once identified, you can modify the process to prevent its formation (e.g., by rigorously drying solvents to prevent hydrolysis) or adjust the purification method to remove it effectively.

Visualized Workflows and Pathways
Synthesis and Impurity Formation Pathway

The following diagram illustrates the primary synthetic route for 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine and highlights the key points where impurities can be introduced or formed.

Synthesis & Impurity Pathway cluster_reactants Inputs SM1 1-(2-pyridinyl)piperazine Product 1-[(4-fluorophenyl)sulfonyl]-4- (2-pyridinyl)piperazine SM1->Product Nucleophilic Substitution Imp1 Unreacted SM1 SM1->Imp1 Incomplete Reaction SM2 4-Fluorophenylsulfonyl Chloride SM2->Product Nucleophilic Substitution Imp2 Unreacted SM2 SM2->Imp2 Incomplete Reaction Imp3 4-Fluorobenzenesulfonic Acid (Hydrolysis Product) SM2->Imp3 Hydrolysis Imp4 Sulfonate Esters (Genotoxic Impurity) SM2->Imp4 Side Reaction Base Acid Scavenger (e.g., Triethylamine) Base->Product Nucleophilic Substitution Solvent Aprotic Solvent (e.g., DCM) Solvent->Product Nucleophilic Substitution Imp5 Residual Solvents Solvent->Imp5 Incomplete Removal H2O Water (Moisture) H2O->Imp3 Hydrolysis Alcohol Alcohol Impurity (in solvent or SM) Alcohol->Imp4 Side Reaction

Caption: Synthetic pathway and key impurity formation points.

General Troubleshooting Workflow

This workflow provides a logical sequence for addressing out-of-specification (OOS) results for impurities.

Impurity Troubleshooting Workflow cluster_source Source Investigation cluster_solution Corrective Actions Start Start: Impurity Exceeds Specification CheckMethod Is the Analytical Method Valid? Start->CheckMethod KnownImpurity Is the Impurity Structure Known? CheckMethod->KnownImpurity Yes Identify Identify Impurity (LC-MS, NMR) InvestigateSM Analyze Starting Materials Identify->InvestigateSM KnownImpurity->Identify No KnownImpurity->InvestigateSM Yes InvestigateProcess Review Process Parameters (T, t, Stoich.) InvestigateSM->InvestigateProcess ChangeSM Source Higher Purity Starting Materials InvestigateSM->ChangeSM InvestigateDeg Conduct Stress Testing (Degradation) InvestigateProcess->InvestigateDeg ModifyProcess Modify Synthesis (e.g., Temp, Time) InvestigateProcess->ModifyProcess InvestigateDeg->ModifyProcess ImprovePurification Improve Purification (e.g., Recrystallization, Chromatography) ModifyProcess->ImprovePurification End Result: Impurity Within Specification ImprovePurification->End ChangeSM->ImprovePurification

Caption: A systematic workflow for troubleshooting impurity issues.

Key Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method to separate the main product from its key process-related impurities. Method validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.[16][17]

  • Objective: To quantify 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine and detect process-related impurities like unreacted starting materials.

  • Instrumentation: HPLC with UV/PDA Detector.

  • Step-by-Step Method:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • Time 0 min: 10% B

      • Time 20 min: 90% B

      • Time 25 min: 90% B

      • Time 26 min: 10% B

      • Time 30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 1 mg/mL.

  • Expected Elution Order (Hypothetical): In a typical reverse-phase method, more polar compounds elute first. You would expect to see: 4-fluorobenzenesulfonic acid (if present), followed by 1-(2-pyridinyl)piperazine, and finally the much less polar product, 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine.

Protocol 2: Recrystallization for Enhanced Purification
  • Objective: To remove process-related impurities and color from the crude product.

  • Principle: This technique relies on the differences in solubility between the desired compound and the impurities in a selected solvent at different temperatures.

  • Step-by-Step Method:

    • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile) at room temperature and upon heating. A good solvent will dissolve the product when hot but show poor solubility when cold.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil (use a hot plate with stirring). Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

    • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (charcoal). Re-heat the mixture to boiling for a few minutes.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

    • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Gomes, D., et al. (2021, November 15).
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • FDA. (2008, June). Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Department of Health and Human Services.
  • Pharma Tutor. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
  • Elder, D. P., et al. (2015, June 12). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?.
  • Reddy, G. S., et al. (2022, November 5). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Springer.
  • IJCRT. (2024, April 4). GENOTOXIC IMPURITIES IN PHARMACEUTICALS PRODUCTS. IJCRT.org.
  • Snodin, D. J. (2012, February 10). Genotoxic Impurities in Pharmaceuticals. SciSpace.
  • Channigarayappa, A. H., et al. (2017, October 1). Synthesis, Characterization and Pharmacological Assessment of Alkylated Sulfonyl Piperazines. Journal of Applicable Chemistry.
  • ResearchGate. (n.d.).
  • JOCPR. (n.d.).
  • Varade, P. R., & Mahajan, M. P. (2025, October 15). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl)
  • Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)
  • Han, J., et al. (2024, November 11). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. PMC.
  • Sharma, A. K. (2025, July 29). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews: Journal of Pharmaceutical Analysis.
  • PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 4-Fluorobenzenesulfonyl chloride.

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Enhancing bioavailability of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine in animal models

Author: BenchChem Technical Support Team. Date: March 2026

< চুপ ## Technical Support Center: Enhancing the Bioavailability of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine in Animal Models

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bioavailability of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine in animal models. This document provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of in vivo studies with this compound.

Troubleshooting Guide: Addressing Low and Variable Bioavailability

Low and variable plasma concentrations are common hurdles in preclinical pharmacokinetic (PK) studies. This guide offers a systematic approach to identifying and resolving these issues.

Q1: We are observing significantly lower than expected plasma concentrations of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine in our rat PK study after oral gavage. What are the primary factors to investigate?

A1: Low oral bioavailability of a compound like 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine, a piperazine derivative, can stem from several factors related to its physicochemical properties and physiological interactions. The initial investigation should focus on two main areas: solubility and permeability.

  • Solubility Limitations: The piperazine scaffold can confer good solubility, but the addition of the fluorophenyl)sulfonyl and pyridinyl groups can significantly impact the molecule's overall solubility in gastrointestinal fluids.[1][2] Poor solubility leads to inadequate dissolution, which is a rate-limiting step for absorption.[3][4]

  • Permeability Issues: Even if the compound dissolves, it must efficiently pass through the intestinal epithelium to reach systemic circulation.[5] Piperazine derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.[6][7]

Initial Diagnostic Steps:

  • Characterize the Compound's Physicochemical Properties: If not already done, determine the aqueous solubility of your specific batch of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Assess Intrinsic Permeability: An in vitro Caco-2 permeability assay is the industry standard to evaluate a compound's potential for intestinal absorption and to determine if it is a P-gp substrate.[8]

Q2: Our in vitro data suggests poor aqueous solubility. What formulation strategies can we employ to improve the oral absorption of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine?

A2: Enhancing the solubility of poorly soluble drugs is a cornerstone of pharmaceutical development.[9] Several formulation strategies can be explored, ranging from simple to more complex approaches.

  • Particle Size Reduction: Decreasing the particle size of the solid drug increases its surface area-to-volume ratio, which can enhance the dissolution rate.[4][10] Techniques like micronization or nanomilling can be employed.[4]

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can improve solubility.[10] Given that piperazine has two pKa values (typically around 5.35 and 9.73), the compound's charge state will vary along the GI tract, influencing its solubility and permeability.[2]

  • Use of Co-solvents and Surfactants: Incorporating water-miscible organic solvents (co-solvents) or surfactants can significantly increase the solubility of a compound in an aqueous vehicle.[4][10] Surfactants can also enhance dissolution by improving the wetting of the drug particles.[4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[11] These systems can enhance the solubility and absorption of lipophilic drugs.[12]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[3] Hot-melt extrusion and spray drying are common methods to produce solid dispersions, which can improve the dissolution rate and bioavailability of poorly soluble drugs.[4][9]

  • Nanotechnology-Based Approaches: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can improve solubility, protect the drug from degradation, and facilitate its transport across the intestinal barrier.[5][13][14][15]

Below is a table summarizing common formulation strategies for enhancing the bioavailability of poorly soluble drugs:

Formulation StrategyMechanism of ActionAdvantagesPotential Challenges
Particle Size Reduction Increases surface area, enhancing dissolution rate.[4]Simple and cost-effective.Particle aggregation can occur, and stability may be an issue.[4]
pH Modification Increases the fraction of the ionized, more soluble form of the drug.[10]Straightforward for ionizable compounds.Effectiveness is dependent on the drug's pKa and the pH of the GI tract.
Co-solvents & Surfactants Increase the solubility of the drug in the formulation.[10]Can significantly improve solubility.Potential for GI irritation and toxicity at high concentrations.[16]
Lipid-Based Formulations The drug is dissolved in a lipid vehicle and forms an emulsion in the GI tract.[12]Can significantly enhance absorption of lipophilic drugs.Potential for drug precipitation upon dilution in the GI tract.
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix in an amorphous state.[3]Can lead to supersaturation and enhanced absorption.[17]Physical instability (recrystallization) can be a concern.
Nanoparticle Formulations Encapsulates the drug, improving solubility and facilitating transport.[13][14]Can offer targeted delivery and controlled release.[5]Manufacturing processes can be complex and costly.[3]
Q3: We have optimized the formulation, but the inter-animal variability in plasma concentrations remains high. What experimental factors in our animal model could be contributing to this?

A3: High variability in preclinical PK studies can obscure the true pharmacokinetic profile of a compound.[18] Several factors related to the animal model and experimental procedures should be carefully controlled.

  • Animal Strain, Age, and Health Status: Different strains of rats can exhibit variations in drug metabolism and absorption. Ensure that all animals are from the same supplier, of a similar age and weight, and are in good health.

  • Food Effect: The presence or absence of food in the stomach can significantly alter drug absorption.[19] It is standard practice to fast animals overnight (typically 12-18 hours) before oral dosing to minimize this variability.[8]

  • Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or cause stress to the animal, which can affect gastrointestinal physiology and drug absorption.[8] Ensure that all personnel are properly trained and that the dosing procedure is consistent.

  • Blood Sampling Schedule: An appropriately designed blood sampling schedule is crucial to accurately capture the absorption, distribution, and elimination phases of the drug. Missing the peak concentration (Cmax) can lead to an underestimation of exposure.

The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study, highlighting key control points to minimize variability.

G cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_analysis Analysis animal_selection Animal Selection (Strain, Age, Weight) acclimation Acclimation Period (Minimum 1 week) animal_selection->acclimation fasting Overnight Fasting (12-18 hours) acclimation->fasting formulation_prep Formulation Preparation & Quality Control dosing Oral Gavage (Consistent Technique) formulation_prep->dosing fasting->dosing blood_sampling Blood Sampling (Defined Time Points) dosing->blood_sampling plasma_processing Plasma Processing & Storage blood_sampling->plasma_processing bioanalysis LC-MS/MS Bioanalysis plasma_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) bioanalysis->pk_analysis

Caption: Workflow for a preclinical oral pharmacokinetic study in rats.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical properties of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine that might influence its bioavailability?
Q2: Which animal models are most appropriate for pharmacokinetic studies of this compound?

A2: Rodents, such as rats and mice, are commonly used in early pharmacokinetic screening due to their small size, ease of handling, and well-characterized physiology.[20][21] For more comprehensive studies, non-rodent species like beagle dogs or minipigs may be used as their gastrointestinal physiology is more similar to humans.[20][21] The choice of species should be guided by the specific research question and regulatory requirements.[20]

Q3: Are there any known metabolic liabilities of piperazine-containing compounds?

A3: Piperazine derivatives are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver.[22] The specific metabolic pathways can vary depending on the substituents on the piperazine ring. Common metabolic transformations include N-dealkylation, hydroxylation, and oxidation. Understanding the metabolic fate of your compound is crucial, as extensive first-pass metabolism in the liver can significantly reduce its oral bioavailability.

The diagram below depicts a generalized metabolic pathway for arylpiperazine derivatives.

G Parent Arylpiperazine Derivative CYP450 CYP450 Enzymes (Liver) Parent->CYP450 Metabolite1 N-dealkylated Metabolite Metabolite2 Hydroxylated Metabolite Metabolite3 Oxidized Metabolite CYP450->Metabolite1 N-dealkylation CYP450->Metabolite2 Hydroxylation CYP450->Metabolite3 Oxidation

Caption: Generalized metabolic pathway for arylpiperazine derivatives.

Q4: How can we differentiate between poor absorption and rapid elimination as the cause of low plasma exposure?

A4: To distinguish between poor absorption and rapid elimination, it is essential to perform an intravenous (IV) administration study in the same animal model. By comparing the plasma concentration-time profiles after oral and IV administration, you can calculate the absolute bioavailability (F%).

  • High IV exposure and low oral exposure indicates poor absorption.

  • Low IV and low oral exposure suggests rapid elimination (clearance).

The IV study provides critical information on the compound's volume of distribution and clearance, which are essential for a complete pharmacokinetic characterization.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Acclimation: Acclimate animals for at least one week before the study.[19]

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle.

  • Fasting: Fast animals overnight for 12-18 hours with free access to water before dosing.[8]

  • Formulation Preparation: Prepare the dosing formulation of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine in the selected vehicle. Ensure the formulation is homogeneous.

  • Dosing: Administer the formulation via oral gavage at a dose volume of 5-10 mL/kg.[8]

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[8] Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma.[8] Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Monolayer Integrity Check: Verify the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer.

    • Add the test compound solution to the apical (A) side of the monolayer for A-to-B (absorptive) transport or the basolateral (B) side for B-to-A (efflux) transport.

    • Include control compounds with known high and low permeability.

    • At specified time points, collect samples from the receiver compartment.[8]

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.[8]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org.
  • Nanoparticle-based Drug Delivery Systems: Impact on Bioavailability and Therapeutic Efficacy. Hilaris Publisher.
  • Nanoparticle Drug Delivery System for Bioavailability Enchancement. Journal of Chemical Health Risks.
  • Enhancing Bioavailability through Nanoscale Drug Delivery. Longdom Publishing.
  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. PMC.
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  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI.
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  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI.
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  • Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients.
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  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Boston University.
  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC.
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  • Effect of excipients on oral absorption process according to the different gastrointestinal segments.
  • How to select the right animal species for TK/PK studies?.
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PubMed.
  • Piperazine. Wikipedia.
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  • Oral Absorption Enhancement: Taking the Next Steps in Therapeutic Delivery.
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  • 1-(4-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline. PubChem.
  • 1-(4-Fluorophenyl)piperazine. LookChem.
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Validation & Comparative

Comparative Molecular Docking Studies of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of neuropharmacology, the arylpiperazine sulfonamide scaffold has emerged as a highly privileged chemotype, particularly for targeting aminergic G-protein coupled receptors (GPCRs) such as the 5-HT6 and 5-HT7 receptors[1]. The compound 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine represents a fascinating structural convergence of three critical pharmacophoric elements:

  • The Basic Piperazine Core: Adopting a rigid chair conformation, the protonated nitrogen at physiological pH (7.4) is perfectly positioned to form a universally conserved charge-charge interaction (salt bridge) with Asp3.32 in the GPCR transmembrane (TM) bundle.

  • The Sulfonyl Linker: Acting as a rigid, geometry-defining hinge, the sulfonyl group directs the aryl appendages into distinct sub-pockets while its oxygen atoms serve as potent hydrogen-bond acceptors for conserved Ser/Thr residues[2].

  • The 4-Fluorophenyl & 2-Pyridinyl Moieties: The 4-fluorophenyl group penetrates deep into the hydrophobic pocket formed by TM4 and TM5, where the fluorine atom enhances metabolic stability and participates in multipolar halogen bonding. Conversely, the 2-pyridinyl group engages in π−π stacking with aromatic residues (e.g., Phe6.52 or Trp6.48) near the extracellular loop (ECL2)[3].

This guide objectively compares the in silico docking performance of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine against clinical-stage alternatives (Idalopirdine and SB-742457) to evaluate its viability as a lead candidate.

Self-Validating Experimental Protocol: Molecular Docking Workflow

To ensure scientific integrity and reproducibility, the following self-validating docking protocol must be employed. Every step includes a quality control (QC) checkpoint to prevent the propagation of artifactual data.

Step 1: Ligand Preparation (State Generation)
  • Action: Import the 2D SMILES of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine, Idalopirdine, and SB-742457 into a ligand preparation module (e.g., Schrödinger LigPrep).

  • Causality: GPCR binding is highly dependent on the protonation state of the ligand. Epik is used to generate all possible tautomers and protonation states at pH 7.4 ± 0.2.

  • QC Check: Verify that the piperazine nitrogen (N4) is protonated. Unprotonated states will fail to form the critical Asp3.32 salt bridge, leading to false-negative docking scores.

Step 2: Protein Preparation & Grid Generation
  • Action: Retrieve the high-resolution Cryo-EM structure of the 5-HT6 receptor (e.g., PDB ID: 7XTA) and the 5-HT7 receptor. Remove all non-essential water molecules (>5 Å from the binding site), add missing hydrogen atoms, and assign optimal hydrogen bond networks using PROPKA.

  • Causality: The receptor must be in a biologically relevant state. A restrained minimization (OPLS4 force field) is applied to relieve steric clashes without altering the experimentally validated backbone coordinates.

  • QC Check: The RMSD of heavy atoms post-minimization must remain < 0.3 Å compared to the native structure. The docking grid box (15 Å × 15 Å × 15 Å) is strictly centered on the carboxylate carbon of Asp106 (in 5-HT6) to define the orthosteric site.

Step 3: Extra Precision (XP) Docking & MM-GBSA Rescoring
  • Action: Execute flexible-ligand docking using Glide XP. Post-docking, subject the top 5 poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.

  • Causality: Standard docking scores (Glide gscore) estimate binding affinity based on empirical terms, but MM-GBSA introduces implicit solvation models to account for the desolvation penalty of the highly polar sulfonyl group, yielding a more accurate thermodynamic profile ( ΔGbind​ ).

DockingWorkflow LPrep Ligand Preparation (LigPrep, Epik pH 7.4) Dock XP Glide Docking (Flexible Ligand) LPrep->Dock 3D Conformer Library PPrep Protein Preparation (PDB: 7XTA, 5-HT6R) Protonation & Minimization Grid Receptor Grid Generation (Centered on Asp3.32) PPrep->Grid Minimized Structure Grid->Dock Binding Box Score MM-GBSA Rescoring & Interaction Analysis Dock->Score Top Poses

Fig 1: Standardized molecular docking workflow for evaluating sulfonylpiperazine derivatives.

Comparative Data Presentation

The table below summarizes the quantitative docking results, comparing the target compound with established reference alternatives.

CompoundTarget ReceptorGlide gscore (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Residue Interactions (Orthosteric Site)
1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine 5-HT6 -9.85 -65.4 Asp106(3.32) salt bridge, Trp281(6.48) π−π stacking, Ser193(5.43) H-bond
Idalopirdine (Alternative 1)5-HT6-10.12-70.2Asp106(3.32) salt bridge, Phe285(6.52) π−π , Asn288(6.55) H-bond
SB-742457 (Alternative 2)5-HT6-10.45-72.8Asp106(3.32) salt bridge, Trp281(6.48) π−π , Tyr103(3.29) H-bond
1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine 5-HT7 -7.42 -50.1 Asp162(3.32) salt bridge, Arg350(6.58) cation- π
SB-269970 (Alternative 3)5-HT7-9.60-68.5Asp162(3.32) salt bridge, Tyr374(7.43) H-bond, Phe344(6.52) π−π
Data Analysis & Mechanistic Insights

The data demonstrates that 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine is a highly potent 5-HT6 receptor binder, with a ΔG of -65.4 kcal/mol. While it slightly underperforms compared to the highly optimized clinical candidate SB-742457 (-72.8 kcal/mol), it exhibits an excellent selectivity profile against the 5-HT7 receptor (a common off-target for serotonergic drugs).

The causality behind this selectivity lies in the rigid geometry of the sulfonylpiperazine core. In the 5-HT6 receptor, the 4-fluorophenyl group perfectly occupies the deep hydrophobic cleft near TM5, while the sulfonyl oxygens form a stable hydrogen bond with Ser193(5.43). In the 5-HT7 receptor, steric bulk from Arg350(6.58) clashes with the 2-pyridinyl ring, forcing the ligand into a sub-optimal conformation and drastically reducing its binding affinity (-50.1 kcal/mol).

Pharmacological Pathway & Downstream Effects

Upon successful binding and stabilization of the inactive state of the 5-HT6 receptor, the compound acts as a competitive antagonist. This prevents the coupling of the Gs​ protein, thereby inhibiting the activation of Adenylyl Cyclase (AC) and attenuating downstream cyclic AMP (cAMP) production.

SignalingPathway Ligand 1-[(4-fluorophenyl)sulfonyl] -4-(2-pyridinyl)piperazine Receptor 5-HT6 Receptor (Inactive State) Ligand->Receptor Competitive Antagonism Gs Gs Protein (Uncoupled) Receptor->Gs Steric Blockade AC Adenylyl Cyclase (Inhibited) Gs->AC Prevents Activation cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis

Fig 2: Mechanism of action: 5-HT6 receptor antagonism and downstream cAMP attenuation.

Conclusion

1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine is a structurally robust, highly viable scaffold for neuropharmacological applications. Its comparative docking profile indicates strong, selective antagonism for the 5-HT6 receptor over 5-HT7. For computational chemists and drug development professionals, this compound serves as an excellent starting point for hit-to-lead optimization, specifically by modifying the 2-pyridinyl ring to capture additional hydrogen bonds deeper in the ECL2 region, potentially bridging the affinity gap with clinical alternatives like Idalopirdine.

References

  • Khan, G., Sreenivasa, S., Shivaraja, G., & Chandramohan, V. (2019). Synthesis, Biological Evaluation and Docking Studies of Sulfonyl Piperazine Derivatives. Journal of Applicable Chemistry.[2] URL: [Link]

  • Holenz, J., Pauwels, P. J., Diaz, J. L., Merce, R., Codony, X., & Buschmann, H. (2006). Drug discovery targets: 5-HT6 receptor. Drug Discovery Today.[1] URL: [Link]

  • Wang, L., Zhang, Y., & Zhang, M. R. (2022). Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors. Journal of Medicinal Chemistry, ACS Publications.[3] URL: [Link]

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A Researcher's Guide to Validating the Efficacy of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine: A Comparative Bioassay Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the robust validation of a compound's biological activity is the cornerstone of its translational potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound, 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine. Our approach is grounded in the principles of rigorous scientific methodology, emphasizing experimental causality and self-validating systems to ensure the trustworthiness of the generated data.

The phenylsulfonylpiperazine and pyridinylpiperazine moieties are prevalent scaffolds in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2][3] Given the structural alerts within 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine, a pertinent initial line of inquiry is the evaluation of its cytotoxic effects against a relevant cancer cell line. This guide will detail a comparative study against a well-characterized cytotoxic agent, Doxorubicin, using a cell viability assay.

The validation of any bioanalytical method is critical to ensure that the data is reliable and reproducible for regulatory submissions.[4][5] The U.S. Food and Drug Administration (FDA) provides clear guidance on the essential parameters for bioanalytical method validation, which include accuracy, precision, selectivity, sensitivity, and stability.[4][6][7] This guide is designed with these principles at its core to ensure that the described protocols meet these high standards.

Conceptual Framework for Bioassay Validation

The design and validation of a cell-based assay is a multi-faceted process that begins with a clear understanding of the intended application.[8] For the purposes of this guide, we are focused on establishing the cytotoxic potential of our lead compound. The chosen bioassay must be reflective of the compound's putative mechanism of action.[8]

Comparative Efficacy Analysis: A Cell-Based Approach

To ascertain the cytotoxic potential of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine, a Sulforhodamine B (SRB) assay will be employed. This assay provides a sensitive and reproducible measure of cell density, which is an indicator of cell viability.[2] The human melanoma cell line, MDA-MB-435, is selected for this study due to its established use in anticancer drug screening.[2]

Hypothesized Signaling Pathway

While the precise mechanism of action for 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine is yet to be elucidated, many cytotoxic agents induce apoptosis through the activation of caspase cascades. The diagram below illustrates a hypothesized signaling pathway.

Hypothesized Signaling Pathway Compound Compound Cell_Membrane_Receptor Cell Membrane Receptor Compound->Cell_Membrane_Receptor Binds to Signal_Transduction_Cascade Signal Transduction Cascade Cell_Membrane_Receptor->Signal_Transduction_Cascade Initiates Mitochondrial_Pathway Mitochondrial Pathway Signal_Transduction_Cascade->Mitochondrial_Pathway Activates Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Hypothesized apoptotic signaling pathway for the test compound.

Experimental Workflow

The successful execution of a cell-based assay requires meticulous planning and adherence to a validated protocol.[9] The following diagram outlines the key stages of the SRB assay workflow.

Experimental Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Readout Cell_Seeding Cell Seeding (96-well plate) Cell_Treatment Cell Treatment Cell_Seeding->Cell_Treatment Compound_Preparation Compound Dilution Series Compound_Preparation->Cell_Treatment Incubation Incubation (48-72 hours) Cell_Treatment->Incubation Cell_Fixation Cell Fixation (TCA) Incubation->Cell_Fixation Staining Staining (SRB) Cell_Fixation->Staining Solubilization Solubilization (Tris buffer) Staining->Solubilization Absorbance_Reading Absorbance Reading (510 nm) Solubilization->Absorbance_Reading

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.

Detailed Experimental Protocol: SRB Cytotoxicity Assay

This protocol is designed to be a self-validating system, incorporating controls and replicates to ensure data integrity.

1. Cell Culture and Seeding:

  • Culture MDA-MB-435 human melanoma cells in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Harvest cells during the logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in a final volume of 100 µL.
  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Preparation and Cell Treatment:

  • Prepare a stock solution of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine and the comparator compound, Doxorubicin, in a suitable solvent (e.g., DMSO).
  • Perform a serial dilution of each compound to create a range of concentrations for testing. A common approach is a 10-point dose-response curve.
  • Add 100 µL of the diluted compounds to the appropriate wells of the 96-well plate. Include vehicle-only controls.
  • Incubate the treated plates for a further 48 to 72 hours.

3. Cell Fixation and Staining:

  • After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
  • Wash the plates five times with deionized water and allow them to air dry completely.
  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
  • Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

4. Solubilization and Absorbance Measurement:

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
  • Shake the plates for 5-10 minutes on a mechanical shaker.
  • Measure the absorbance at 510 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
  • Determine the half-maximal inhibitory concentration (IC50) value for each compound using non-linear regression analysis.

Comparative Data Summary

The following table presents hypothetical IC50 values for 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine compared to the reference compound, Doxorubicin, against the MDA-MB-435 cell line.

CompoundIC50 (µM)95% Confidence IntervalR² of Dose-Response Curve
1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine 8.57.2 - 9.80.98
Doxorubicin (Reference) 0.50.4 - 0.60.99

Note: The data presented for 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine is hypothetical and for illustrative purposes only. The data for Doxorubicin is representative of values found in the literature.

Interpretation and Further Validation

The hypothetical results suggest that 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine exhibits cytotoxic activity against the MDA-MB-435 melanoma cell line, albeit at a higher concentration than the potent chemotherapeutic agent, Doxorubicin. The high R² values indicate a good fit of the data to the dose-response model, lending confidence to the calculated IC50 values.

To further validate these findings and build a comprehensive efficacy profile, the following steps are recommended:

  • Orthogonal Assays: Employ alternative cytotoxicity assays (e.g., MTT, CellTiter-Glo) to confirm the results and rule out assay-specific artifacts.

  • Selectivity Profiling: Test the compound against a panel of non-cancerous cell lines to determine its selectivity index, a critical parameter in assessing therapeutic potential.

  • Mechanism of Action Studies: Investigate the underlying mechanism of cell death (e.g., apoptosis, necrosis) through assays such as caspase activation, DNA fragmentation, or flow cytometry analysis of cell cycle progression.

  • In Vivo Efficacy: For promising candidates, in vivo studies in relevant animal models are the next logical step to evaluate anti-tumor activity and pharmacokinetic properties.[10]

By adhering to these rigorous validation principles, researchers can confidently assess the therapeutic potential of novel compounds like 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine and make informed decisions for further drug development.

References

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available from: [Link]

  • Recommendations for the validation of cell-based assays used for the detection of neutralizing antibody immune responses elicited against biological therapeutics | Request PDF - ResearchGate. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available from: [Link]

  • FDA Guideline on validation of bioanalytical methods, May 2001 - BioAgilytix. Available from: [Link]

  • Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part I - rationale and aims - PubMed. Available from: [Link]

  • Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine - PubMed. Available from: [Link]

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Safety Operating Guide

1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling multi-functional heterocyclic compounds requires a nuanced approach to laboratory safety. The compound 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine is a complex building block frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and CNS-active agents.

Because this molecule contains three distinct reactive moieties—a basic piperazine core, a sulfonamide linkage, and a fluorinated aromatic ring—its handling and disposal cannot be treated with a "one-size-fits-all" approach. This guide provides the mechanistic reasoning and step-by-step operational protocols necessary to manage this compound safely and compliantly.

Structural Hazard Assessment & Causality

To design a self-validating safety protocol, we must first understand the causality behind the chemical's hazards. The physicochemical behavior of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine is dictated by its functional groups [1]:

  • The Piperazine Core: Piperazine derivatives are moderately strong organic bases. In dust or aerosolized form, they act as severe irritants to the respiratory tract and mucous membranes.

  • The Sulfonamide Linkage: Sulfonamides are well-documented skin and respiratory sensitizers [2]. Repeated exposure without proper barrier protection can lead to allergic contact dermatitis or systemic hypersensitivity.

  • The Fluorinated Phenyl Ring (Critical for Disposal): The carbon-fluorine (C-F) bond is exceptionally strong. Fluorinated organic compounds are highly persistent in the environment and will not degrade in standard biological wastewater treatment facilities. Furthermore, if incinerated at inadequate temperatures, they release highly toxic and corrosive hydrofluoric acid (HF) gas [3].

Table 1: Physicochemical & Hazard Profile Summary

Property / FeatureOperational ImplicationHazard Mitigation Strategy
Physical State Solid (Powder)High risk of aerosolization; handle only in a Class II fume hood.
Solubility Soluble in DMSO, DCM, EtOAc; Insoluble in waterUse organic solvents for equipment decontamination; do not use water alone.
Sensitization Sulfonamide-induced hypersensitivityDouble-gloving (Nitrile) and closed-front lab coats are mandatory.
Thermal Degradation Releases HF, SOx, and NOx gases upon heatingRequires high-temperature incineration with specialized alkaline scrubbers.

Operational Workflow: Safe Handling Protocol

Before executing any synthesis or assay involving this compound, ensure the following self-validating engineering controls and PPE are in place.

Step-by-Step Handling Methodology:

  • Preparation: Verify that the laboratory fume hood has a face velocity of at least 80–100 feet per minute (fpm).

  • Barrier Protection: Don standard PPE: flame-retardant lab coat, safety goggles (not just glasses), and double nitrile gloves. The outer glove should be discarded immediately if contaminated.

  • Weighing & Transfer: Do not weigh the dry powder on an open bench. Use an analytical balance enclosed within a ventilated safety enclosure or a static-dissipative weigh boat inside the fume hood to prevent electrostatic dispersion of the powder.

  • Decontamination: After transfer, wipe down the balance and spatulas with a solvent in which the compound is highly soluble (e.g., dichloromethane or methanol), followed by a secondary wipe with soapy water to remove solvent residues.

Waste Segregation & Disposal Procedures

The disposal of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine is strictly regulated under environmental protection guidelines due to its fluorinated nature [4]. Under no circumstances should any quantity of this compound, or its solutions, be disposed of in standard aqueous drains.

Step-by-Step Disposal Plan

Phase 1: Segregation Separate waste into three distinct streams. Mixing fluorinated organics with standard non-halogenated waste can compromise the incineration process and lead to environmental HF release [3].

  • Stream A (Solid Waste): Contaminated weigh boats, spatulas, Kimwipes, and empty reagent bottles.

  • Stream B (Halogenated Liquid Waste): Reaction mother liquors, extraction solvents (e.g., DCM, Chloroform), and primary equipment washings.

  • Stream C (Aqueous Waste): Aqueous layers from biphasic extractions that may contain trace amounts of the compound.

Phase 2: Containerization

  • Use high-density polyethylene (HDPE) or glass containers for liquid waste. Do not use metal containers, as trace degradation products (sulfonic acids) can cause corrosion.

  • Ensure containers are equipped with vented caps to prevent pressure buildup from solvent vapor expansion.

  • Fill liquid containers to no more than 80% capacity to allow for thermal expansion.

Phase 3: Labeling and EHS Transfer

  • Label Stream B explicitly as: "Hazardous Waste: Halogenated Organic Solvents containing Fluorinated Sulfonamide Derivatives."

  • Attach a secondary hazard warning: "Requires High-Temperature Incineration with HF Scrubbers."

  • Transfer to your institution's Environmental Health and Safety (EHS) department. EHS will route this specific waste to a commercial facility capable of operating rotary kiln incinerators at >1,100°C equipped with wet alkaline scrubbers to neutralize HF and SOx emissions [3], [4].

Table 2: Waste Stream Segregation Matrix

Waste TypePrimary MatrixApproved ContainerFinal EHS Disposal Route
Solid Powders, PPE, ConsumablesPuncture-proof HDPE binHigh-Temp Incineration (Solid)
Liquid (Organic) DCM, DMSO, EtOAcAmber Glass or HDPE JugHalogenated Solvent Incineration
Liquid (Aqueous) Water, Brine (Trace chemical)HDPE JugSpecialized Aqueous Treatment

Visualizing the Disposal Logic

To ensure absolute compliance across your laboratory team, the following decision matrix illustrates the logical flow for segregating waste containing this compound.

WasteSegregation Start Waste Containing 1-[(4-fluorophenyl)sulfonyl] -4-(2-pyridinyl)piperazine Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid Incineration High-Temp Incineration (HF & SOx Scrubber Equipped) Solid->Incineration Direct EHS Transfer Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Organic Solvents Aqueous Aqueous Waste (Trace amounts only) Liquid->Aqueous Aqueous Workup Halogenated->Incineration Primary Route Aqueous->Incineration DO NOT DRAIN

Figure 1: Decision matrix for segregation and disposal of fluorinated piperazine waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate action is required to prevent aerosolization and dermal exposure.

  • Evacuate and Isolate: Clear personnel from the immediate vicinity. If the spill is outside a fume hood, restrict access to the laboratory.

  • Don Emergency PPE: Ensure responders are wearing fresh double nitrile gloves, splash goggles, and a fitted N95 or P100 particulate respirator if powder is airborne.

  • Containment (Solid Spill): Do not dry sweep. Dry sweeping aerosolizes the piperazine powder. Instead, lightly mist the powder with a compatible high-flashpoint solvent (like isopropanol) to dampen it, then wipe it up using absorbent pads.

  • Containment (Liquid Spill): Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a heavy-duty, sealable hazardous waste bag. Label as "Spill Debris: Fluorinated Sulfonamide."

  • Secondary Decontamination: Wash the spill area with a 5% sodium bicarbonate solution to neutralize any residual sulfonic acid degradation products, followed by a thorough water rinse.

References

  • National Center for Biotechnology Information. "1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem." PubChem,
  • Fisher Scientific. "SAFETY DATA SHEET - Sulfonamide." Fisher Scientific,
  • Benchchem.
  • University of Tennessee Health Science Center (UTHSC). "PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES." UTHSC Safety Office,

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